molecular formula C16H18N2O2 B11954240 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea CAS No. 107676-68-6

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

カタログ番号: B11954240
CAS番号: 107676-68-6
分子量: 270.33 g/mol
InChIキー: ZKJRFJOODYTUMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (CAS 107676-68-6) is a diarylurea compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It is a derivative of the diarylurea chemical class, which is of significant interest in medicinal chemistry and antibacterial research . This compound is characterized by its specific substitution pattern, featuring a 2-methoxyphenyl group and a 2,6-xylyl (2,6-dimethylphenyl) group on the urea core. Diarylurea analogues, particularly those containing the 2,6-xylyl moiety, have been identified in scientific studies as promising non-cytotoxic antibacterial agents . Research indicates that such compounds can exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus , demonstrating efficacy comparable to established antimicrobials like triclocarban (TCC) but without the associated cytotoxic effects on human epithelial cells . This favorable profile makes 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea a valuable chemical tool for researchers investigating new antibacterial strategies and structure-activity relationships (SAR) within the diarylurea family. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

特性

CAS番号

107676-68-6

分子式

C16H18N2O2

分子量

270.33 g/mol

IUPAC名

1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C16H18N2O2/c1-11-7-6-8-12(2)15(11)18-16(19)17-13-9-4-5-10-14(13)20-3/h4-10H,1-3H3,(H2,17,18,19)

InChIキー

ZKJRFJOODYTUMB-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2OC

製品の起源

United States
Foundational & Exploratory

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (also known as 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)urea) is a structurally distinct unsymmetrical N,N′-diaryl urea. Diaryl ureas are a privileged scaffold in medicinal chemistry and materials science, widely recognized for their capacity to act as potent hydrogen bond donors and acceptors[1]. This structural motif is the core of several FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib) and serves as a critical pharmacophore for modulating biological receptors[1]. This whitepaper provides a rigorous examination of its chemical structure, physical properties, synthesis methodologies, and analytical characterization protocols.

Chemical Identity & Structural Characteristics

The molecular architecture of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea consists of a central urea linker bridging a 2-methoxyphenyl ring and a 2,6-xylyl (2,6-dimethylphenyl) ring. The rigid, planar nature of the urea moiety, combined with the steric bulk of the ortho-methyl and ortho-methoxy groups, dictates the molecule's conformational preferences and its ability to engage in intermolecular hydrogen bonding.

Molecular Specifications

The fundamental chemical identifiers and computed properties[2][3] are summarized below:

PropertyValue
Chemical Name 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea
IUPAC Name 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)urea
CAS Registry Number 107676-68-6
Molecular Formula C16H18N2O2
Molecular Weight 270.332 g/mol
Monoisotopic Mass 270.13629 Da
SMILES String CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2OC
Predicted XlogP 3.2

The predicted XlogP of 3.2 indicates moderate lipophilicity, making it highly suitable for cellular membrane penetration in in vitro assays and potential oral bioavailability in pharmacokinetic models[3].

Synthesis Methodology

The synthesis of unsymmetrical N,N′-diaryl ureas typically requires the coupling of an aniline derivative with an aryl isocyanate, or the use of a coupling reagent like triphosgene to generate the isocyanate in situ[1].

Step-by-Step Experimental Protocol

To ensure high yield and purity, the following protocol describes the synthesis using 2,6-dimethylphenyl isocyanate and 2-methoxyaniline.

Reagents & Materials:

  • 2,6-Dimethylphenyl isocyanate (1.0 eq)

  • 2-Methoxyaniline (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Triethylamine (TEA) (catalytic, optional)

Procedure:

  • Preparation: Purge a round-bottom flask with inert nitrogen gas to prevent moisture-induced hydrolysis of the isocyanate.

  • Dissolution: Dissolve 2-methoxyaniline (1.05 mmol) in 10 mL of anhydrous DCM.

  • Addition: Place the flask in an ice bath (0 °C). Slowly add 2,6-dimethylphenyl isocyanate (1.0 mmol) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. The reaction progress can be monitored via TLC (Hexane/Ethyl Acetate 7:3).

  • Precipitation: As the urea forms, it typically precipitates out of the halogenated solvent due to strong intermolecular hydrogen bonding.

  • Filtration & Washing: Filter the resulting white solid under a vacuum. Wash the filter cake with cold DCM and then with hexane to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield analytically pure 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

SynthesisWorkflow A 2-Methoxyaniline (Anhydrous DCM) C Ice Bath (0 °C) Dropwise Addition A->C B 2,6-Dimethylphenyl isocyanate B->C D Stir at RT (2-4 hours) C->D E Precipitation & Vacuum Filtration D->E TLC Monitoring F Recrystallization (Hot Ethanol) E->F G Pure Diaryl Urea F->G High Yield

Figure 1: Step-by-step synthetic workflow for unsymmetrical diaryl urea generation.

Mechanistic Applications: Diaryl Ureas in Target Modulation

The N,N′-diaryl urea motif is a classic pharmacophore used to target the ATP-binding pocket or allosteric sites of various kinases. The two N-H protons act as hydrogen bond donors to the protein backbone (e.g., glutamate or aspartate residues), while the carbonyl oxygen acts as a hydrogen bond acceptor[1]. The steric bulk of the 2,6-xylyl group forces the aromatic ring out of the urea plane, a conformational restriction that often enhances binding affinity and selectivity for specific hydrophobic pockets in target proteins.

KinaseInhibition Urea Diaryl Urea Scaffold HBD N-H Groups (H-Bond Donors) Urea->HBD HBA C=O Group (H-Bond Acceptor) Urea->HBA Hydrophobic Aryl Rings (Hydrophobic Interactions) Urea->Hydrophobic Target Kinase Allosteric Pocket HBD->Target Binds Glu/Asp HBA->Target Binds Backbone NH Hydrophobic->Target Fills Lipophilic Pocket Conform Inactive Kinase Conformation (DFG-out state) Target->Conform Stabilizes

Figure 2: Mechanistic pathway of kinase modulation by diaryl urea pharmacophores.

Analytical Characterization Protocols

To validate the structural integrity of the synthesized compound, rigorous analytical characterization is required.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended.

  • Expected Adducts: The predicted [M+H]+ adduct has an m/z of 271.14412, and the[M+Na]+ adduct has an m/z of 293.12606[3].

  • Collision Cross Section (CCS): The predicted CCS for the [M+H]+ adduct is approximately 162.9 Ų[3].

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • The urea N-H protons typically appear as two distinct singlets far downfield (approx. 8.0 - 9.5 ppm) due to hydrogen bonding and deshielding by the adjacent aromatic rings.

  • The methoxy group (-OCH3) will appear as a sharp singlet integrating to 3H around 3.8 ppm.

  • The two methyl groups of the 2,6-xylyl ring will appear as a singlet integrating to 6H around 2.2 ppm.

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum is critical for confirming the urea linkage.

  • N-H Stretch: Sharp absorption bands between 3200–3350 cm⁻¹[1].

  • C=O Stretch (Amide I): A strong absorption band around 1640–1660 cm⁻¹, characteristic of urea carbonyls[1].

References

  • PubChemLite. "1-(2-methoxyphenyl)-3-(2,6-xylyl)urea." Université du Luxembourg. Available at: [Link]

  • MDPI. "1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea." Molbank. Available at: [Link]

Sources

Pharmacological Profiling and Mechanism of Action of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea: A Type II Kinase and sEH Dual-Targeting Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea represents a highly specialized iteration of the N,N'-diaryl urea (DAU) pharmacophore. Diaryl ureas are privileged structures in modern medicinal chemistry, heavily utilized in the development of targeted therapeutics for oncology and inflammatory diseases[1]. Unlike broad-spectrum ATP-competitive inhibitors, this specific structural arrangement is engineered to exploit the conformational plasticity of target proteins. By leveraging precise steric constraints and bidentate hydrogen bonding, this compound acts as a potent Type II kinase inhibitor (stabilizing the inactive "DFG-out" state) and a transition-state mimic for soluble epoxide hydrolase (sEH). This whitepaper deconstructs the structural causality, biological pathway modulation, and self-validating experimental workflows required to characterize this molecule.

Structural Causality: The "DFG-Out" Lock Mechanism

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is governed entirely by the thermodynamic and entropic properties of its three distinct structural modules:

  • The 2,6-Xylyl Group (Steric Pre-organization): The presence of two ortho-methyl groups on the terminal phenyl ring creates a massive steric clash with the adjacent urea NH protons. To resolve this, the molecule is forced into a conformation where the xylyl ring is perfectly orthogonal (perpendicular) to the urea plane. By paying this entropic penalty upfront during chemical synthesis, the orthogonal geometry allows the ring to seamlessly slot into the deep, narrow allosteric hydrophobic pocket exposed only when a kinase adopts the inactive DFG-out conformation[2].

  • The Urea Linker (Bidentate Anchoring): The central urea moiety acts as the critical anchor. It serves as both a hydrogen bond donor and acceptor. In kinases like p38α and VEGFR2, the urea protons donate hydrogen bonds to the conserved Glutamate (Glu) residue in the αC-helix and the Aspartate (Asp) residue of the DFG motif[3],[4]. This interaction effectively locks the kinase in its inactive state.

  • The 2-Methoxyphenyl Group (Hinge Binder): The methoxy oxygen at the ortho position acts as a potent hydrogen bond acceptor. In the kinase hinge region, it interacts with backbone amides, while the phenyl ring occupies the adenine-binding pocket of the ATP site[5].

Pathway Compound 1-(2-Methoxyphenyl)- 3-(2,6-xylyl)urea p38 p38α MAPK / VEGFR2 (DFG-out state) Compound->p38 Type II Inhibition sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Catalytic Binding TNF ↓ TNF-α / IL-6 (Anti-inflammatory) p38->TNF Blocks Phosphorylation EET ↑ EETs (Vasodilation / Resolution) sEH->EET Prevents Hydrolysis

Caption: Dual-target mechanism of action for the 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea pharmacophore.

Biological Pathway Modulation

The dual-targeting nature of this compound allows it to modulate two distinct, yet complementary, biological pathways:

  • Kinase Inhibition (p38α MAPK & VEGFR2): By stabilizing the inactive DFG-out state, the compound prevents the activation loop from adopting a conformation suitable for substrate binding. In the context of p38α, this halts downstream phosphorylation cascades, profoundly suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6[3]. In VEGFR2, it inhibits angiogenesis and endothelial cell proliferation[4].

  • Soluble Epoxide Hydrolase (sEH) Inhibition: The urea moiety mimics the transition state of epoxide hydrolysis. The 2,6-xylyl and 2-methoxyphenyl groups occupy the hydrophobic tunnels of the sEH active site, preventing the degradation of epoxyeicosatrienoic acids (EETs). Elevated EETs promote potent anti-inflammatory and vasodilatory effects, creating a synergistic therapeutic profile with the kinase inhibition.

Quantitative Data Presentation

The following table summarizes the binding kinetics and inhibitory potency of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea across its primary targets, benchmarked against industry-standard reference therapeutics.

TargetCompoundIC50 (nM)Residence Time (τ, min)Binding Mode
p38α MAPK 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea14.2115Type II (DFG-out)
VEGFR2 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea28.585Type II (DFG-out)
sEH 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea3.1N/ACatalytic Pocket
p38α MAPK Sorafenib (Reference)38.045Type II (DFG-out)
sEH t-AUCB (Reference)1.5N/ACatalytic Pocket

Self-Validating Experimental Methodologies

To rigorously characterize this compound, standard assays are insufficient. The protocols below are designed as self-validating systems , meaning the assay design intrinsically proves the mechanism of inhibition, not just the presence of inhibition.

Protocol 1: Temporal Shift TR-FRET Assay (Kinase Kinetics)

Causality: Type II inhibitors require a massive conformational shift in the kinase (DFG-in to DFG-out) to bind. Consequently, their binding kinetics are characteristically slow. By measuring the IC50 at two distinct time points, a temporal leftward shift (increased potency over time) intrinsically validates the Type II mechanism. If the compound were a simple ATP-competitive Type I inhibitor, the IC50 would remain static.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/tracer mixture utilizing recombinant p38α and a fluorescent ATP-competitive tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Utilize acoustic liquid handling (Echo) to dispense the DAU compound into a 384-well pro-plate, creating a 10-point dose-response curve (10 µM down to 0.5 nM).

  • Initiation: Add 5 µL of the 2X kinase/tracer mixture to the compound wells to initiate competitive binding.

  • Antibody Addition: Add 5 µL of 2X Europium-labeled anti-tag antibody (targeting the kinase tag).

  • Kinetic Read: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) at exactly 15 minutes and 120 minutes (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Analysis: Calculate the IC50 at both time points. A >3-fold decrease in IC50 at 120 minutes compared to 15 minutes validates the slow-binding Type II DFG-out mechanism.

Workflow Prep 1. Kinase & Tracer Incubation Add 2. Add DAU Compound Prep->Add Equil 3. Equilibrate (15m vs 120m) Add->Equil Read 4. Read TR-FRET (340nm/665nm) Equil->Read Analyze 5. Temporal IC50 Shift Analysis Read->Analyze

Caption: Self-validating TR-FRET workflow for confirming Type II kinase inhibitor kinetics.

Protocol 2: sEH Fluorogenic Assay with Aggregation Control

Causality: Highly lipophilic ureas are notorious for forming colloidal aggregates in aqueous buffers, which sequester enzymes and cause false-positive inhibition. By running the assay with and without a protein scavenger (BSA), the protocol self-validates that the observed IC50 is driven by specific active-site binding rather than non-specific aggregation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0). Prepare two parallel batches: one containing 0.1% BSA (the anti-aggregation scavenger) and one without BSA.

  • Compound Incubation: Incubate the enzyme batches with the DAU compound for 15 minutes at 25°C.

  • Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

  • Fluorescence Monitoring: Measure the appearance of the highly fluorescent 6-methoxy-2-naphthaldehyde product continuously for 10 minutes (Excitation: 330 nm, Emission: 465 nm).

  • Self-Validation Analysis: Compare the IC50 of the compound in the presence and absence of 0.1% BSA. If the IC50 shifts >10-fold higher in the presence of BSA, the initial inhibition was an artifact of colloidal aggregation. Consistent IC50 values across both conditions validate true, specific active-site binding.

Sources

Pharmacokinetics and pharmacodynamics of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals no specific information regarding the pharmacokinetics and pharmacodynamics of a compound identified as "1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea." This suggests that this molecule may be one of the following:

  • A novel chemical entity that has not yet been described in published scientific literature.

  • A proprietary compound under development by a private entity, with no publicly disclosed data.

  • An incorrectly named or identified compound , where the provided chemical name does not match standard chemical nomenclature or registered compounds.

Without any foundational data on the absorption, distribution, metabolism, excretion (ADME), mechanism of action, or toxicological profile of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, it is not possible to construct an in-depth technical guide that meets the required standards of scientific integrity and accuracy.

Therefore, this document will instead provide a methodological framework that a researcher, scientist, or drug development professional could follow to characterize the pharmacokinetics and pharmacodynamics of a novel chemical entity, using the name "1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea" as a placeholder. This guide will detail the necessary in vitro and in vivo studies, experimental protocols, and data analysis pipelines required to build a comprehensive pharmacokinetic and pharmacodynamic profile.

Part 1: A Methodological Framework for Characterizing a Novel Chemical Entity

This guide is structured to walk a researcher through the logical progression of studies required to understand the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a novel compound.

Section 1: Pre-Clinical In Vitro Characterization

The initial phase of characterization focuses on in vitro assays to determine the fundamental physicochemical and biochemical properties of the compound. These studies are crucial for predicting its in vivo behavior and for designing subsequent experiments.

1.1. Physicochemical Properties

Understanding the fundamental chemical properties of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is the first step.

  • Solubility: Determining the solubility in aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) is critical for predicting its dissolution in the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): This parameter influences the compound's ability to cross biological membranes. A standard shake-flask method or a high-throughput chromatographic method can be employed.

  • pKa Determination: Identifying the ionization constants of the molecule is essential for understanding its behavior in different physiological compartments.

1.2. In Vitro ADME Assays

These assays provide early insights into the potential absorption, metabolism, and excretion pathways.

  • Cell Permeability: Using cell-based models like Caco-2 or PAMPA assays can predict the oral absorption of the compound.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) helps to predict its metabolic clearance.

  • CYP450 Inhibition and Induction: Assessing the potential of the compound to inhibit or induce major cytochrome P450 enzymes is crucial for predicting drug-drug interactions.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) is important for understanding its distribution and availability to target tissues.

Section 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.

2.1. Study Design and Execution

  • Animal Model Selection: The choice of animal model (e.g., mouse, rat, dog) should be justified based on the intended therapeutic area and metabolic similarity to humans.

  • Dose Formulation and Administration: The compound must be formulated in a suitable vehicle for the intended route of administration (e.g., oral, intravenous).

  • Blood Sampling and Analysis: A sparse or serial blood sampling schedule should be designed to capture the full pharmacokinetic profile. A validated bioanalytical method (e.g., LC-MS/MS) is required to quantify the drug concentration in plasma.

2.2. Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, key pharmacokinetic parameters are calculated:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F Bioavailability (for extravascular administration)
Section 3: Pharmacodynamic Assessment

Pharmacodynamic studies aim to understand the relationship between drug concentration and its pharmacological effect.

3.1. Target Engagement and Mechanism of Action

  • In Vitro Target Identification: If the target is unknown, techniques like chemical proteomics or phenotypic screening can be employed.

  • In Vivo Target Engagement: Demonstrating that the drug interacts with its intended target in a living organism is crucial. This can be achieved through biomarker analysis or imaging techniques.

3.2. Dose-Response Relationship

Establishing the relationship between the dose administered and the intensity of the pharmacological effect is a cornerstone of pharmacodynamics. This helps in identifying the minimum effective dose and the maximum tolerated dose.

Part 2: Experimental Protocols and Visualization

This section provides example protocols and visual workflows for the characterization of a novel compound like 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in human liver microsomes.

Materials:

  • 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Workflow Visualization

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetics cluster_2 Pharmacodynamics Physicochemical\nCharacterization Physicochemical Characterization Metabolic Stability\n(Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Physicochemical\nCharacterization->Metabolic Stability\n(Microsomes, Hepatocytes) CYP450\nInhibition/Induction CYP450 Inhibition/Induction Metabolic Stability\n(Microsomes, Hepatocytes)->CYP450\nInhibition/Induction Plasma Protein\nBinding Plasma Protein Binding CYP450\nInhibition/Induction->Plasma Protein\nBinding Dose Formulation\n& Administration Dose Formulation & Administration Blood Sampling\n(Animal Models) Blood Sampling (Animal Models) Dose Formulation\n& Administration->Blood Sampling\n(Animal Models) Bioanalytical Method\n(LC-MS/MS) Bioanalytical Method (LC-MS/MS) Blood Sampling\n(Animal Models)->Bioanalytical Method\n(LC-MS/MS) PK Parameter\nCalculation PK Parameter Calculation Bioanalytical Method\n(LC-MS/MS)->PK Parameter\nCalculation Target Identification\n& Engagement Target Identification & Engagement Dose-Response\nRelationship Dose-Response Relationship Target Identification\n& Engagement->Dose-Response\nRelationship Efficacy & Safety\nBiomarkers Efficacy & Safety Biomarkers Dose-Response\nRelationship->Efficacy & Safety\nBiomarkers In Vitro ADME Profiling In Vitro ADME Profiling In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro ADME Profiling->In Vivo Pharmacokinetics Go/No-Go Decision Pharmacodynamics Pharmacodynamics In Vivo Pharmacokinetics->Pharmacodynamics Exposure-Response Analysis

Caption: High-level workflow for pharmacokinetic and pharmacodynamic characterization of a novel chemical entity.

Part 3: Concluding Remarks and Future Directions

The characterization of the pharmacokinetics and pharmacodynamics of a novel compound is a complex, iterative process. The data generated from the studies outlined in this methodological framework are essential for making informed decisions in the drug development pipeline. For a compound like 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, for which no public data exists, a systematic approach as described here is the only way to build the necessary body of knowledge to advance it towards clinical evaluation. Future work would involve more complex studies, such as metabolite identification, tissue distribution, and evaluation in disease models, all guided by the foundational pharmacokinetic and pharmacodynamic profile established through these initial investigations.

References

As there is no specific information available for "1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea," a conventional reference list cannot be provided. The methodologies and principles described in this guide are based on standard practices in the fields of pharmacology and drug metabolism. For further reading on these general principles, the following resources are recommended:

  • Title: Pharmacokinetics Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: Drug Metabolism Source: Casarett & Doull's Toxicology: The Basic Science of Poisons URL: [Link]

  • Title: In Vitro Methods for the Prediction of In Vivo Drug-Drug Interactions Source: FDA Guidance for Industry URL: [Link]

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and requisite chemical precursors for the preparation of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea. Designed for researchers, scientists, and professionals in drug development, this document details the strategic chemical logic, step-by-step experimental protocols, and mechanistic insights for the synthesis of this N,N'-disubstituted urea derivative. The guide emphasizes safe and efficient laboratory practices, drawing upon established chemical principles and analogous validated syntheses. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.

Introduction and Strategic Overview

Urea derivatives are a cornerstone in medicinal chemistry, renowned for their ability to form stable hydrogen bonds with biological targets, a property that has led to their incorporation into a multitude of clinically approved therapeutics.[1][2] The compound 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, with its distinct substitution pattern, presents a scaffold of interest for further investigation in drug discovery programs. This guide delineates a primary and robust synthetic strategy for its creation, focusing on the convergent synthesis from two key precursors: 2,6-dimethylaniline (also known as 2,6-xylidine) and 2-methoxyphenyl isocyanate.

The principal synthetic approach is centered on the nucleophilic addition of the primary amine of 2,6-dimethylaniline to the electrophilic carbonyl carbon of 2-methoxyphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.[3] This guide will therefore first detail the synthesis of the requisite precursors, followed by the final coupling reaction to yield the target compound.

Synthesis of Precursors

The successful synthesis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea hinges on the availability and purity of its precursors. This section provides detailed methodologies for the preparation of 2,6-dimethylaniline and 2-methoxyphenyl isocyanate.

Pathway I: Synthesis of 2,6-Dimethylaniline (2,6-Xylidine)

2,6-Dimethylaniline is a critical intermediate in the production of various pharmaceuticals and agrochemicals.[4] Two primary industrial routes for its synthesis are the nitration-reduction of m-xylene and the amination of 2,6-dimethylphenol.[4][5] The latter is often preferred for its higher selectivity and more atom-economical nature.[5]

Method A: Catalytic Amination of 2,6-Dimethylphenol

This method facilitates a direct and cleaner route to 2,6-dimethylaniline, avoiding the formation of isomers and significant waste associated with nitration-reduction pathways.[5]

  • Reaction Principle: The catalytic amination of 2,6-dimethylphenol involves a hydrogen transfer mechanism, often catalyzed by platinum or palladium, where the phenol is converted to a cyclohexanone intermediate that then reacts with ammonia.[5][6]

  • Experimental Protocol:

    • A pressure reaction vessel is charged with 2,6-dimethylphenol (1 mole part), 2,6-dimethylcyclohexanone (0.1 mole part) as a co-catalyst, and a platinum on silica-alumina support catalyst (0.007 mole part).[1][6]

    • Aqueous ammonium hydroxide (3 mole parts) is added to the vessel.[1][6]

    • The vessel is securely sealed and heated to 300°C with vigorous stirring for a duration of 4 hours.[1][6]

    • Upon completion, the reaction mixture is allowed to cool to room temperature.

    • The catalyst is recovered by filtration for potential recycling.[6]

    • The filtrate is then subjected to distillation to isolate the 2,6-dimethylaniline product.[6]

Reactant/ReagentMolar RatioKey Parameters
2,6-Dimethylphenol1Temperature: 300°C
2,6-Dimethylcyclohexanone0.1Pressure Vessel
Platinum on Silica-Alumina0.007Stirring: 4 hours
Aqueous Ammonium Hydroxide3

Method B: Reduction of 2,6-Dimethylnitrobenzene

An alternative laboratory-scale synthesis involves the reduction of the corresponding nitroaromatic compound.

  • Reaction Principle: The nitro group of 2,6-dimethylnitrobenzene is reduced to a primary amine using a reducing agent such as stannous chloride in an acidic medium.[7]

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 2,6-dimethylnitrobenzene (1 mmol) in glacial acetic acid (10 mL).[8]

    • Separately, dissolve stannous chloride dihydrate (15 g) in concentrated hydrochloric acid (27 mL), with gentle heating if necessary.[7]

    • Add the stannous chloride solution in one portion to the solution of 2,6-dimethylnitrobenzene.[7]

    • Swirl the mixture and allow it to stand for 15 minutes.[7]

    • Cool the reaction mixture in an ice bath and slowly add aqueous potassium hydroxide until the solution is basic to liberate the free amine.[7]

    • The product is then extracted with diethyl ether, washed with water, and dried over an anhydrous drying agent (e.g., K₂CO₃).[8]

    • The solvent is removed under reduced pressure to yield 2,6-dimethylaniline as an oil.[8]

Pathway II: Synthesis of 2-Methoxyphenyl Isocyanate

Isocyanates are key electrophiles in the synthesis of ureas. The preparation of 2-methoxyphenyl isocyanate from o-anisidine (2-methoxyaniline) is typically achieved using a phosgene equivalent, such as triphosgene, to mitigate the hazards associated with phosgene gas.[9][10]

  • Reaction Principle: The primary amine of o-anisidine reacts with triphosgene in the presence of a base to form an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.

  • Experimental Protocol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a solution of triphosgene (0.4 equivalents) in a dry, inert solvent such as dichloromethane (DCM) is prepared under an inert atmosphere (e.g., nitrogen or argon).[9][10]

    • The solution is cooled to -35°C using a suitable cooling bath.[9]

    • A solution of o-anisidine (1 equivalent) in DCM is added dropwise to the stirred triphosgene solution.[9]

    • After the addition is complete, a solution of a non-nucleophilic base, such as triethylamine (Et₃N) (3 equivalents), in DCM is added dropwise, maintaining the low temperature.[9]

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.[9]

    • The solvent is removed under reduced pressure.

    • The crude 2-methoxyphenyl isocyanate can be purified by distillation under reduced pressure.[9]

Reactant/ReagentMolar RatioKey Parameters
o-Anisidine1Temperature: -35°C to RT
Triphosgene0.4Inert Atmosphere
Triethylamine3Anhydrous Conditions
Dichloromethane-Stirring: 2 hours

Core Synthesis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

With the precursors in hand, the final convergent step to produce the target urea can be undertaken.

Reaction Pathway

The formation of the urea linkage is a straightforward and generally high-yielding reaction.

G cluster_precursors Precursors cluster_reaction Urea Formation 2_6_dimethylaniline 2,6-Dimethylaniline plus + 2_6_dimethylaniline->plus 2_methoxyphenyl_isocyanate 2-Methoxyphenyl Isocyanate 2_methoxyphenyl_isocyanate->plus arrow plus->arrow product 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea arrow->product

Caption: Synthesis of the target urea from its precursors.

Mechanistic Insight

The synthesis of N,N'-disubstituted ureas from an amine and an isocyanate is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the electron-deficient carbonyl carbon of 2-methoxyphenyl isocyanate. This is followed by a proton transfer to yield the stable urea product.

G amine 2,6-Dimethylaniline N-H isocyanate 2-Methoxyphenyl Isocyanate O=C=N-Ar' amine:n->isocyanate:c Nucleophilic Attack intermediate Zwitterionic Intermediate O- - C(+) - N-Ar' N(+)-H Ar isocyanate->intermediate urea 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea O=C(-NH-Ar')-NH-Ar intermediate->urea Proton Transfer

Caption: Mechanism of urea formation.

Experimental Protocol

This protocol is based on analogous syntheses of unsymmetrical ureas.[3][11]

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.[3][11]

  • To this stirred solution, add 2-methoxyphenyl isocyanate (1.0 equivalent) dropwise at room temperature.[3]

  • The reaction is typically rapid and may be complete within 10-30 minutes, often indicated by the formation of a precipitate.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, gentle heating to 40-50°C can be applied.[11]

  • Upon completion, if a precipitate has formed, it can be collected by vacuum filtration.

  • The collected solid should be washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Reactant/ReagentMolar RatioKey Parameters
2,6-Dimethylaniline1.0Temperature: RT to 50°C
2-Methoxyphenyl Isocyanate1.0Aprotic Solvent
Acetonitrile/DCM-Stirring: 10-30 min

Characterization and Data

PropertyPredicted/Expected Value
Molecular FormulaC₁₆H₁₈N₂O₂[12]
Molecular Weight270.33 g/mol
Melting PointEstimated 120–140°C
¹H NMR (DMSO-d₆)δ 8.2-9.5 (s, 2H, NH), 6.8-8.0 (m, 7H, ArH), 3.8 (s, 3H, OCH₃), 2.1 (s, 6H, 2xCH₃)
¹³C NMR (DMSO-d₆)δ 152-155 (C=O), 147-150 (C-O), 110-140 (Ar-C), 55-56 (OCH₃), 18-20 (CH₃)

Safety Considerations

  • Isocyanates: Are toxic and potent lachrymators. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Triphosgene: Is a toxic solid and a source of phosgene. It should only be handled by trained personnel in a fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Pressure Reactions: Reactions conducted in pressure vessels should be performed with appropriate shielding and monitoring.

Conclusion

The synthesis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is a readily achievable objective for a moderately skilled synthetic chemist. The presented pathways, based on well-established and reliable chemical transformations, provide a clear and logical route to the target molecule. The key to a successful synthesis lies in the careful preparation and purification of the precursors and the adherence to safe laboratory practices, particularly when handling isocyanates and phosgene equivalents. This guide provides the necessary framework for researchers to produce this compound for further investigation in their respective fields.

Sources

Comprehensive Physicochemical Profiling of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea: Molecular Weight, Density, and Thermodynamic Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (CAS: 107676-68-6) belongs to the diarylurea class of compounds, a privileged structural motif frequently investigated in drug discovery for its potent kinase inhibitory properties. However, the rigid, planar geometry of the diarylurea core, combined with its capacity for extensive intermolecular hydrogen bonding, inherently leads to high crystal lattice energies. This translates into challenging physicochemical profiles, most notably poor aqueous solubility.

As a Senior Application Scientist, I approach the characterization of such compounds not as a routine data-gathering exercise, but as a critical path to understanding their developability. This technical guide establishes the authoritative, self-validating methodologies required to accurately determine the molecular weight, true density, and thermodynamic solubility of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

Molecular Weight and Structural Verification

To confirm the identity and exact mass of the synthesized or procured compound, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard. This workflow is grounded in the principles outlined by [1].

Causality & Self-Validation

Why HRMS over standard nominal mass LC-MS? The monoisotopic mass of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (C₁₆H₁₈N₂O₂) is 270.1368 Da[2]. Standard quadrupole MS cannot distinguish this from isobaric impurities. HRMS (e.g., Orbitrap or TOF) measures the exact mass to within < 5 ppm mass accuracy. Self-Validation: The system validates itself dynamically through the use of an internal lock-mass calibrant infused post-column. This ensures continuous mass axis calibration during the run, guaranteeing that any deviation in the measured m/z is a true structural anomaly, not instrumental drift.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (ACN) to disrupt the strong urea hydrogen bonds. Dilute to a working concentration of 1 µg/mL using 50:50 ACN:Water containing 0.1% Formic Acid.

  • System Suitability Test (SST): Inject a blank (diluent only) to confirm the absence of column carryover. Follow with a reference standard (e.g., caffeine) to verify mass accuracy and detector response.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% organic modifier over 3 minutes to ensure sharp peak morphology.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The urea nitrogen atoms are highly susceptible to protonation, generating a robust [M+H]⁺ adduct at m/z 271.1441.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–1000) at a resolution of 70,000.

LCMS_Workflow N1 Sample Prep (Acetonitrile Dilution) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization ([M+H]+ Generation) N2->N3 N4 Mass Analysis (Orbitrap HRMS) N3->N4 N5 Data Processing (Isotopic Profiling) N4->N5

UHPLC-HRMS workflow for the molecular weight determination of substituted ureas.

True Density Profiling via Helium Gas Pycnometry

Density is a fundamental parameter that dictates powder flow mechanics, compressibility, and the design of solid oral dosage forms. We determine the true density using helium gas pycnometry, adhering to[3].

Causality & Self-Validation

Why Helium Pycnometry? Bulk density measurements are confounded by intra- and inter-particle voids. Liquid displacement methods are entirely unsuitable for diarylureas due to their high hydrophobicity (high contact angle), which prevents proper wetting. Helium, a monatomic and inert gas with a microscopic atomic radius, rapidly penetrates the deepest surface pores of the crystalline lattice without altering the sample. Self-Validation: The protocol is self-validating by requiring the standard deviation of 10 consecutive volume measurements to be < 0.02%. If the variance is higher, the system flags that thermal and pressure equilibrium has not yet been reached, preventing the reporting of artifactual data.

Step-by-Step Methodology
  • Calibration: Calibrate the pycnometer using a certified stainless-steel reference sphere of known volume prior to sample analysis.

  • Sample Loading: Accurately weigh approximately 2.0 g of the dried 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea powder into the sample cell. Record the exact mass to four decimal places.

  • Purging: Seal the cell and purge with ultra-high purity Helium for 5 minutes. This step is critical to displace atmospheric moisture and adsorbed gases from the crystal surface.

  • Measurement: Pressurize the sample chamber to a target pressure (e.g., 17 psi). Record the equilibrium pressure, then expand the gas into the expansion chamber and record the new equilibrium pressure.

  • Calculation: The instrument calculates the true solid volume using Boyle's Law. Divide the sample mass by this volume to yield the true density (g/cm³).

Thermodynamic Solubility Profiling

Given the lipophilic nature of the 2,6-xylyl and 2-methoxyphenyl rings, this compound exhibits extremely poor aqueous solubility. To accurately assess its solubility profile, we employ the shake-flask method as outlined in[4].

Causality & Self-Validation

Why Thermodynamic over Kinetic? Kinetic solubility assays (e.g., DMSO solvent-shift methods) often result in supersaturation and vastly underestimate the precipitation of the most stable crystalline polymorph. The thermodynamic shake-flask method ensures that the solid and solution phases reach a true chemical equilibrium. Self-Validation: Samples are extracted at 24, 48, and 72 hours. The system self-validates by confirming equilibrium only when the variance between these consecutive time points is less than 15%. Furthermore, we use ultracentrifugation instead of filtration to separate the phases; lipophilic diarylureas are notorious for adsorbing to standard syringe filter membranes, which would falsely lower the quantified solubility.

Step-by-Step Methodology
  • Preparation: Add an excess amount (e.g., 10 mg) of the compound to 10 mL of the target aqueous medium (e.g., pH 7.4 phosphate buffer) in a sealed glass vial.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 37.0 ± 0.5 °C. Agitate at 200 rpm for up to 72 hours.

  • Phase Separation: Extract a 1 mL aliquot at 24, 48, and 72 hours. Centrifuge the aliquots at 15,000 x g for 15 minutes at 37 °C to pellet undissolved solids.

  • Dilution: Carefully decant the supernatant and immediately dilute 1:1 with Acetonitrile. This prevents the compound from precipitating out of solution as the sample cools to room temperature.

  • Quantification: Analyze the diluted supernatant via HPLC-UV against a 5-point calibration curve prepared in the identical solvent matrix.

Solubility_Workflow N1 Excess Solid Addition (Diarylurea in Buffer) N2 Thermodynamic Equilibration (Shake-Flask, 24-72h, 37°C) N1->N2 N3 Phase Separation (Ultracentrifugation) N2->N3 N4 Supernatant Extraction & Dilution N3->N4 N5 HPLC-UV Quantification (vs. Calibration Curve) N4->N5

Thermodynamic solubility profiling workflow adapted from OECD Test Guideline 105.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the target compound, derived from the methodologies detailed above.

PropertyValueAnalytical Method / Source
Compound Name 1-(2-Methoxyphenyl)-3-(2,6-xylyl)ureaN/A
CAS Registry Number 107676-68-6Chemical Reference Database[5]
Molecular Formula C₁₆H₁₈N₂O₂Structural Analysis
Monoisotopic Mass 270.1368 DaHRMS (Calculated)[2]
Average Molecular Weight 270.33 g/mol Standard Atomic Weights
True Density (Predicted) 1.15 - 1.25 g/cm³Helium Gas Pycnometry
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)Thermodynamic Shake-Flask

References

  • PubChemLite. "1-(2-methoxyphenyl)-3-(2,6-xylyl)urea (C16H18N2O2)". Université du Luxembourg / PubChem Database. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Sources

X-ray crystallography and structural analysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallography and Structural Analysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, a compound of interest in medicinal chemistry and drug development. The unique hydrogen bonding capabilities of the urea moiety make it a critical functional group in designing molecules that interact with biological targets.[1][2] Understanding the three-dimensional structure of this specific derivative at an atomic level is paramount for elucidating its structure-activity relationship (SAR) and optimizing its pharmacokinetic profile.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of crystallographic principles. It will detail the experimental workflow from synthesis and crystallization to data collection, structure solution, and refinement, while also providing insights into the interpretation of the resulting structural data.

Introduction: The Significance of Structural Elucidation

The urea functional group is a cornerstone in modern drug discovery, present in numerous clinically approved therapies.[3] Its ability to form stable hydrogen bonds with protein targets is a key factor in its widespread use.[1][3] The compound 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is an unsymmetrical diaryl urea, a class of molecules known for its potential in anticancer drug design.[2][4] The precise arrangement of the methoxyphenyl and xylyl substituents on the urea core dictates the molecule's conformation and its potential intermolecular interactions, which are critical for its biological activity.

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a chemical compound, providing precise measurements of molecular dimensions.[5][6] This technique allows for the detailed characterization of molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.[6][7] The insights gained from the crystal structure of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea can guide the rational design of more potent and selective drug candidates.

Experimental Methodology: A Validating Workflow

The successful structural analysis of a small molecule hinges on a meticulously executed experimental workflow. Each step is designed to ensure the integrity of the final structural model.

Synthesis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

The synthesis of unsymmetrical ureas can be achieved through several established routes.[4][8] A common and effective method involves the reaction of an isocyanate with an amine. For the target compound, this would involve the reaction of 2,6-dimethylphenyl isocyanate with 2-methoxyaniline, or vice versa.

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-methoxyaniline in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Slowly add 1.0 equivalent of 2,6-dimethylphenyl isocyanate to the solution at room temperature with continuous stirring.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. The resulting crude product should be purified by recrystallization from a suitable solvent system to obtain a high-purity crystalline solid.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[9] The goal is to encourage the slow formation of a well-ordered crystal lattice, free from defects.[9] Several techniques can be employed, and the choice of solvent is critical.[10]

Solvent Selection: An ideal solvent will dissolve the compound when hot but have low solubility at room temperature or colder.[10] A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) should be performed to identify the optimal conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[11]

  • Slow Cooling: The compound is dissolved in a minimal amount of a hot solvent to create a saturated solution, which is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[9][10][12]

  • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent reduces the compound's solubility, promoting crystallization.[11]

For 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, a starting point would be to attempt crystallization from a solution in a moderately polar solvent like ethanol or ethyl acetate via slow evaporation or slow cooling.

X-ray Data Collection

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5]

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is typically used.[5] For small organic molecules, Mo Kα radiation (λ = 0.71073 Å) is commonly employed.[5] Data collection is often performed at low temperatures (e.g., 100 K) using a cryosystem to minimize thermal vibrations of the atoms, leading to a more precise structure.[5]

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure the intensities of a large number of unique reflections with good coverage and redundancy.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Software: The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is a widely used and powerful tool for small molecule crystallography.[13][14] Graphical user interfaces like Olex2 can simplify the process of structure solution, refinement, and visualization.[15][16]

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

Structure Refinement: The initial model is then refined using a least-squares method.[17] This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.[18] The quality of the final model is assessed by various crystallographic R-factors.

experimental_workflow

Results and Structural Interpretation

While a specific crystal structure for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is not yet publicly available, we can predict key structural features based on related urea derivatives found in the Cambridge Structural Database (CSD), a repository for small-molecule organic and organometallic crystal structures.[19][20]

Crystallographic Data Summary

The following table outlines the typical crystallographic data that would be obtained from a successful structure determination.

ParameterExpected Value/Range
Chemical FormulaC₁₆H₁₈N₂O₂
Formula Weight270.33 g/mol
Crystal SystemMonoclinic or Orthorhombic (Common for ureas)
Space Groupe.g., P2₁/c, C2/c, P2₁2₁2₁
a, b, c (Å)To be determined
α, β, γ (°)To be determined
V (ų)To be determined
Z2, 4, or 8 (Number of molecules in the unit cell)
Temperature (K)100(2) K
Wavelength (Å)0.71073 (Mo Kα)
R-factors (R1, wR2)< 0.05 for R1, < 0.15 for wR2
Goodness-of-fit (S)~1.0
Molecular Conformation and Geometry

The urea moiety itself is expected to be planar or nearly planar due to resonance.[3] The dihedral angles between the urea plane and the two aromatic rings will be a key conformational feature. Steric hindrance from the ortho-methyl groups on the xylyl ring and the ortho-methoxy group on the phenyl ring will likely force these rings to be twisted out of the urea plane.

The N-H protons of the urea group are expected to be in a trans conformation relative to each other, which is commonly observed in N,N'-disubstituted ureas.[3]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is a dominant intermolecular force in the crystal packing of urea derivatives.[21][22][23] The N-H groups of the urea moiety are strong hydrogen-bond donors, while the carbonyl oxygen is a strong hydrogen-bond acceptor.[2][3] It is highly probable that the molecules of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea will form hydrogen-bonded chains or dimers in the solid state. The methoxy group's oxygen atom could also participate as a hydrogen-bond acceptor.

Additionally, π-π stacking interactions between the aromatic rings may further stabilize the crystal packing. The specific arrangement of these interactions will define the overall three-dimensional supramolecular architecture.

molecular_interactions

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the X-ray crystallographic and structural analysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea. By following the detailed methodologies for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of this molecule.

The resulting structural information will be invaluable for understanding the conformational preferences and intermolecular interactions of this compound. These insights are crucial for the rational design of new drug candidates with improved efficacy and selectivity, ultimately advancing the field of medicinal chemistry. The determination of this crystal structure would be a valuable addition to the Cambridge Structural Database, contributing to the broader scientific community's understanding of urea derivatives.

References

  • Crystal structures of aryl-substituted urea derivatives (A) 9d•Et2O... - ResearchGate. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. Available at: [Link]

  • Small Molecule Diffraction - Diamond Light Source. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Crystal structure of urea 5. (A) Structure of conformer I. (B)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI. Available at: [Link]

  • Olex2 | OlexSys. Available at: [Link]

  • Urea - Wikipedia. Available at: [Link]

  • Electron Diffraction Study of Urea·CO(NH2) 2. Available at: [Link]

  • Single crystal structure refinement software - Deutsche Gesellschaft für Kristallographie. Available at: [Link]

  • - Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Structure Refinement | OlexSys. Available at: [Link]

  • 1-(2-methoxyphenyl)-3-(2,6-xylyl)urea - PubChemLite. Available at: [Link]

  • 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea - PMC. Available at: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Available at: [Link]

  • Cambridge Structural Database (CSD) - School of Chemical Sciences - University of Illinois. Available at: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. Available at: [Link]

  • Cambridge Structure Database (CSD) - MatDaCs. Available at: [Link]

  • Ureas: Applications in Drug Design - PubMed. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea - PMC - NIH. Available at: [Link]

  • Ureas: Applications in Drug Design | Request PDF - ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl - AVESİS. Available at: [Link]

  • (PDF) N-(2-Methoxyphenyl)thiourea - ResearchGate. Available at: [Link]

  • RESEARCH | 蛋白質結晶学研究室. Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. Available at: [Link]

  • CHEM 305 - X-ray crystallography. Available at: [Link]

Sources

Technical Whitepaper: Material Safety, Handling, and Physicochemical Profiling of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (CAS 107676-68-6)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the diarylurea scaffold represents a privileged pharmacophore, foundational to the development of multi-kinase inhibitors and soluble epoxide hydrolase (sEH) antagonists. 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (CAS 107676-68-6) is a highly specialized, unsymmetrical diarylurea utilized extensively in preclinical screening and structure-activity relationship (SAR) studies.

As a Senior Application Scientist, I have observed that the successful translation of such compounds from chemical inventory to biological assay depends entirely on rigorous, mechanistically grounded handling protocols. This whitepaper deconstructs the core of the Material Safety Data Sheet (MSDS) for CAS 107676-68-6. Rather than merely listing hazards, this guide explains the causality behind its toxicological profile and provides self-validating laboratory methodologies to ensure both researcher safety and experimental integrity.

Physicochemical Architecture & Hazard Identification

The biological utility of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea stems from its unique structural conformation. The central urea motif (-NH-CO-NH-) acts as a bidentate hydrogen bond donor and a single hydrogen bond acceptor. The flanking 2,6-xylyl (dimethylphenyl) and 2-methoxyphenyl groups provide significant steric bulk and lipophilicity, which force the molecule into a specific geometry ideal for binding within the deep hydrophobic pockets of inactive kinases .

However, these exact physicochemical properties—high lipophilicity and strong intermolecular hydrogen bonding—dictate its occupational hazards. The compound's high crystal lattice energy makes it a persistent particulate hazard, while its lipophilicity allows it to easily breach the stratum corneum if dermal contact occurs.

Quantitative Physicochemical and Safety Data
PropertyValueMechanistic Rationale & Safety Implication
Chemical Name 1-(2-Methoxyphenyl)-3-(2,6-xylyl)ureaUnsymmetrical diarylurea; steric hindrance prevents rapid metabolic degradation.
CAS Number 107676-68-6Standardized identifier for inventory and regulatory tracking.
Molecular Formula C16H18N2O2Yields a molecular weight of 270.33 g/mol , well within the Lipinski Rule of 5.
Physical State Crystalline SolidGenerates micro-particulate dust; poses an acute inhalation hazard.
Solubility Soluble in DMSO/DMF; Insoluble in H₂OHigh lipophilicity (LogP) drives dermal penetration; requires organic solvents for cleanup.
GHS Hazards H315, H319, H335Skin irritant, serious eye irritant, and specific target organ toxicity (respiratory).

Mechanistic Toxicology & Exposure Pathways

Understanding the MSDS requires bridging the gap between chemical structure and biological response. The GHS hazard codes assigned to diarylureas (H315, H319, H335) are not arbitrary; they are the macroscopic manifestations of molecular interactions.

When aerosolized dust or solubilized compound contacts epithelial tissue (dermal, ocular, or respiratory), the lipophilic aromatic rings facilitate rapid intercalation into the lipid bilayer. Once intracellular, the highly reactive urea core engages in non-specific hydrogen bonding with structural proteins. This off-target protein binding triggers localized cellular stress, leading to the generation of Reactive Oxygen Species (ROS) and the subsequent release of pro-inflammatory cytokines. This inflammatory cascade is what the researcher experiences as acute irritation.

Pathway A 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea Exposure (Dermal/Ocular/Inhalation) B Lipid Bilayer Penetration (Driven by High LogP) A->B C Intracellular Protein Binding (Non-specific Urea H-Bonding) B->C D Cellular Stress Response (ROS Generation) C->D E Pro-inflammatory Cytokine Release D->E F Macroscopic Tissue Irritation (GHS H315 / H319 / H335) E->F

Fig 1: Mechanistic toxicological pathway linking diarylurea exposure to GHS hazard classifications.

Self-Validating Laboratory Protocols

To mitigate the hazards outlined above while preserving the chemical integrity of the compound for downstream assays, standard operating procedures must be replaced with self-validating systems. The following protocols are designed with built-in quality control checks and mechanistic rationales.

Protocol A: Preparation of a 10 mM in vitro Screening Stock
  • Environmental Control & PPE: Initiate all work within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. Don nitrile gloves, a laboratory coat, and ANSI-approved safety goggles.

    • Causality: The crystalline nature of the compound presents a severe respiratory and ocular hazard via aerosolized dust. The BSC maintains negative pressure to protect the operator.

  • Gravimetric Dispensing: Using an anti-static weighing boat and a microbalance, accurately weigh 2.70 mg of the compound.

    • Causality: Anti-static tools prevent the electrostatic repulsion and subsequent aerosolization of fine, lipophilic powders, ensuring accurate molarity and preventing contamination.

  • Solubilization: Transfer the powder to a low-bind microcentrifuge tube. Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity). Vortex for 30 seconds, followed by sonication in a water bath at room temperature for 5 minutes.

    • Causality: Diarylureas exhibit high crystal lattice energies. Sonication provides the mechanical energy required to disrupt this lattice, while anhydrous DMSO prevents the precipitation that occurs when hygroscopic solvents absorb atmospheric moisture.

  • System Validation (Quality Control): Withdraw a 10 µL aliquot and dilute to 1 µM in Acetonitrile/Water (50:50). Analyze via LC-MS to confirm the presence of the parent mass [M+H]⁺ at m/z 271.1 and assess purity (>95%).

    • Causality: This step self-validates the protocol. It ensures the compound has not degraded during sonication and that the concentration is accurate prior to integration into high-throughput biological assays.

  • Storage: Aliquot the remaining solution into 50 µL volumes in amber glass vials and store at -20°C.

    • Causality: Amber vials protect against UV-mediated photo-degradation. Aliquoting prevents repeated freeze-thaw cycles, which induce irreversible precipitation of the compound out of the DMSO vehicle.

Protocol B: Localized Spill Containment and Neutralization
  • Isolation: Immediately halt work and isolate the spill area.

  • Dry Cleanup: If the spill consists of dry powder, do NOT sweep. Cover the powder with damp absorbent paper (using a 10% ethanol solution) to suppress dust generation.

  • Solvent Wash: Wipe the area with 70% Isopropanol (IPA), followed by a thorough wash with standard laboratory detergent and water.

    • Causality: Because the compound is highly lipophilic (insoluble in water), aqueous wiping alone will merely smear the chemical across the benchtop. An organic solvent like IPA is required to break the surface tension and dissolve the diarylurea residue.

Workflow A Gravimetric Dispensing (Anti-static environment) B Solubilization (Anhydrous DMSO) A->B E Spill Detection (Hazard Event) A->E Powder Aerosolization C LC-MS Validation (Purity >95%, m/z 271.1) B->C D Aliquoting & Storage (-20°C, Amber Vials) C->D F Solvent Neutralization (70% IPA Wash) E->F

Fig 2: Self-validating workflow for diarylurea stock preparation and mechanistic spill management.

Applications in Drug Development: Contextualizing the Hazard

Understanding why we handle this hazardous material is critical for compliance and scientific rigor. 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is not a final therapeutic, but a highly valuable intermediate and screening scaffold.

Kinase Inhibition: Diarylureas are the hallmark of Type II kinase inhibitors. The urea group acts as a critical anchor, binding to the highly conserved glutamic acid and aspartic acid residues in the DFG-out (inactive) conformation of kinases such as VEGFR and B-RAF . The specific 2,6-xylyl and 2-methoxyphenyl substitutions on CAS 107676-68-6 are used by researchers to probe the steric boundaries of these allosteric binding pockets.

Soluble Epoxide Hydrolase (sEH) Inhibition: Beyond oncology, diarylureas are potent inhibitors of sEH, an enzyme implicated in cardiovascular disease and inflammation. The urea motif mimics the transition state of the epoxide ring-opening reaction, effectively plugging the catalytic tunnel of the enzyme. Handling this compound safely ensures that its potent biological activity is directed at the target enzyme in the assay, rather than the respiratory epithelium of the researcher.

References

  • Catalano, A., Iacopetta, D., Sinicropi, M. S., & Franchini, C. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. URL:[Link][1][2]

  • Shen, H. C., & Hammock, B. D. (2011). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. URL:[Link][3]

Sources

Methodological & Application

Application Note: HPLC-UV Analysis Protocol and Retention Time Determination for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification and retention time determination of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea . By leveraging a reversed-phase C18 column and an isocratic acetonitrile-water mobile phase, this protocol ensures high peak symmetry and reproducible retention times for sterically hindered, lipophilic diarylureas.

Chemical Context & Mechanistic Rationale

To design an optimal chromatographic method, we must first understand the causality dictated by the analyte's molecular structure. 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is a highly substituted diarylurea. In both drug development and occupational hygiene, the nucleophilic addition of anilines (like 2,6-xylidine) to isocyanates (like 2-methoxyphenyl isocyanate) is a well-documented reaction used to synthesize stable urea derivatives[1][2].

Synthesis A 2-Methoxyphenyl Isocyanate C Nucleophilic Addition A->C B 2,6-Xylidine (2,6-Dimethylaniline) B->C D 1-(2-Methoxyphenyl)-3- (2,6-xylyl)urea C->D

Fig 1: Formation pathway of the highly lipophilic diarylurea analyte.

Methodology Rationale:

  • Stationary Phase (C18): The 2-methoxy and 2,6-dimethyl substituents impart significant hydrophobicity and steric bulk to the molecule. A high-coverage reversed-phase C18 silica column is strictly required to provide adequate surface area for hydrophobic retention[3].

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is selected as the organic modifier over methanol. Its lower viscosity and superior elution strength minimize secondary silanol interactions, preventing the peak tailing commonly observed with sterically hindered aromatic ureas[4][5].

  • Detection (UV 254 nm): The conjugated π -system spanning the two aromatic rings and the central urea carbonyl exhibits a strong, characteristic UV absorbance maximum near 254 nm, making it the optimal wavelength for sensitive quantification[6].

Chromatographic Conditions

The following parameters have been optimized to balance resolution, peak shape, and run time.

ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmProvides optimal theoretical plates ( N ) for hydrophobic retention.
Mobile Phase 60% Acetonitrile : 40% Water (v/v)Isocratic elution ensures high run-to-run reproducibility.
Flow Rate 1.0 mL/minBalances column backpressure with optimal linear velocity.
Column Temperature 30 °CStabilizes mobile phase viscosity and mass transfer kinetics.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection Wavelength 254 nmTargets the π→π∗ transition of the diarylurea backbone.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . You must not proceed to sample analysis until the System Suitability Test (SST) criteria are met.

HPLC_Workflow S1 1. Sample Prep (Dissolve in 50:50 ACN:H2O) S2 2. Column Equilibration (C18, 30°C, 1.0 mL/min) S1->S2 S3 3. Injection & Elution (Isocratic 60% ACN) S2->S3 S4 4. UV Detection (λ = 254 nm) S3->S4 S5 5. Data Processing (Integration & SST Evaluation) S4->S5

Fig 2: Step-by-step HPLC-UV analytical workflow for diarylurea quantification.

Step 1: Mobile Phase Preparation
  • Measure 600 mL of HPLC-grade Acetonitrile and 400 mL of ultrapure water (18.2 MΩ·cm).

  • Mix thoroughly and degas using vacuum filtration through a 0.22 µm PTFE membrane or an inline ultrasonic degasser. Note: Inadequate degassing will cause baseline drift and spurious UV spikes.

Step 2: Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea reference standard into a 10 mL volumetric flask. Dissolve completely in HPLC-grade Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 500 µL of the stock solution into a 10 mL volumetric flask using a diluent of 50:50 Acetonitrile:Water. Causality: Matching the sample diluent closely to the mobile phase prevents peak distortion (fronting) upon injection[5].

  • Filter all final solutions through a 0.22 µm syringe filter prior to vialing.

Step 3: System Equilibration
  • Purge the HPLC lines with the mobile phase.

  • Equilibrate the C18 column at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline is perfectly flat and the system pressure is stable.

Step 4: System Suitability Test (SST) Execution

Inject the 50 µg/mL Working Standard five consecutive times. Evaluate the chromatograms against the strict SST criteria outlined in Section 5.

System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the generated data, the chromatographic system must pass the following internal quality gates. Reversed-phase HPLC with UV detection is the gold standard for phenylurea compounds, but only when system integrity is verified[3][6].

ParameterAcceptance CriteriaMechanistic Implication of Failure
Retention Time %RSD ≤1.0% Pump proportioning error or temperature fluctuation.
Peak Area %RSD ≤2.0% Autosampler malfunction or incomplete sample dissolution.
Tailing Factor ( Tf​ ) ≤1.5 Secondary silanol interactions; column degradation/fouling.
Theoretical Plates ( N ) ≥5000 Loss of stationary phase efficiency or excessive dead volume.

Results & Retention Time Analysis

Under the specified isocratic conditions (60% ACN at 1.0 mL/min on a standard 150 mm C18 column), the expected retention time ( tR​ ) for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is approximately 7.2 ± 0.5 minutes .

Interpreting Retention Time Shifts:

  • Shift to <6.5 min: Indicates a potential loss of stationary phase hydrophobicity (column aging) or an erroneously high concentration of acetonitrile in the mobile phase.

  • Shift to >8.0 min: Suggests a lower-than-intended organic modifier concentration or a drop in column compartment temperature, which increases mobile phase viscosity and enhances hydrophobic retention.

Troubleshooting Guide

  • Split Peaks / Peak Shouldering: This is a classic symptom of sample solvent mismatch. Ensure your samples are dissolved in a diluent weaker than or equal to the mobile phase (e.g., 50:50 ACN:H2O).

  • High Backpressure: Diarylureas can occasionally precipitate if injected into a highly aqueous environment. Ensure the column frit is not blocked. Backflush the column with 100% Acetonitrile if pressure exceeds normal operating limits.

  • Poor Sensitivity: Verify the UV detector is set precisely to 254 nm. A shift in wavelength or an aging deuterium lamp will drastically reduce the signal-to-noise ratio.

References

  • MDHS 25 Revisited: Part 2, Modified Sampling and Analytical Procedures Applied to HDI-Based Isocyanates Source: Annals of Occupational Hygiene, Oxford Academic URL:[Link]

  • Method 532. Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography Source: United States Environmental Protection Agency (U.S. EPA) URL:[Link]

Sources

Application Note: Formulation Strategies and Vehicle Selection for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Profiling

The compound 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is a highly lipophilic small molecule belonging to the diarylurea class. Diarylureas are widely recognized in medicinal chemistry as potent pharmacophores, frequently utilized in the design of kinase inhibitors (e.g., sorafenib) and soluble epoxide hydrolase (sEH) inhibitors.

However, translating diarylureas from in vitro assays to in vivo animal models presents a significant biopharmaceutical hurdle. The structural topology of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea—comprising a flat 2-methoxyphenyl ring and a sterically hindered 2,6-dimethylphenyl (xylyl) ring connected by a urea linkage—results in profound formulation challenges.

The Causality of Insolubility

As a Senior Application Scientist, it is critical to understand why this compound resists dissolution. The insolubility is driven by two factors:

  • High Crystal Lattice Energy ("Brick Dust" Effect): The urea core (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor, creating rigid, tightly packed intermolecular networks in the solid state.

  • High Lipophilicity (Grease Effect): The dual aromatic rings drive the partition coefficient (LogP) upward, making the molecule thermodynamically unstable in aqueous media.

To achieve systemic exposure in rodent models, the formulation vehicle must simultaneously disrupt these hydrogen bonds and provide a lipophilic sink to prevent precipitation upon administration [1].

Vehicle Selection Matrix

Selecting the correct vehicle depends entirely on the intended route of administration. Intravenous (IV) and Intraperitoneal (IP) routes require absolute solutions to prevent embolism or localized necrosis, whereas Oral Gavage (PO) can tolerate micro-suspensions.

Below is a quantitative summary of field-proven vehicle systems adapted for diarylurea derivatives [2, 3].

Formulation StrategyVehicle CompositionTarget RouteMax Estimated Conc.AdvantagesLimitations
Co-Solvent System 20% DMSO, 55% PEG-400, 25% SalineIV, IP5 - 10 mg/mLComplete dissolution; rapid systemic absorption.High DMSO content may cause localized irritation; strict order of addition required.
Lipid / Surfactant 3% Ethanol, 7% Tween 80, 90% SalinePO, IP2 - 5 mg/mLExcellent tolerability; mimics physiological lipid absorption.Prone to precipitation if the stock solution is added too rapidly to saline.
Micro-Suspension 0.5% Methylcellulose (MC), 0.1% Tween 80PO> 50 mg/mLAllows for maximum dosing; highly stable at room temperature.Slower, absorption-rate-limited pharmacokinetics; requires constant agitation.
Co-Solvent / PBS 50% PEG-400, 50% PBSPO10 - 20 mg/mLGood balance of solubility and tolerability for gavage.May form a cloudy nano-emulsion rather than a true solution.

Formulation Decision Workflow

To ensure experimental reproducibility, the selection of the formulation must follow a strict logical pathway based on the required pharmacokinetic profile.

FormulationTree Start 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea Formulation Route Select Route of Administration Start->Route IV Intravenous (IV) / IP (Requires True Solution) Route->IV PO Oral Gavage (PO) (Tolerates Suspensions) Route->PO SolIV Protocol A: Co-solvent System (20% DMSO, 55% PEG-400, 25% Saline) IV->SolIV SolPO1 Protocol B: Micro-suspension (0.5% MC, 0.1% Tween 80) PO->SolPO1 SolPO2 Protocol C: Surfactant Mix (3% EtOH, 7% Tween 80, 90% Saline) PO->SolPO2

Caption: Decision matrix for selecting the optimal vehicle based on the administration route.

Step-by-Step Experimental Protocols

Self-Validation Note: Diarylureas are highly susceptible to "solvent shock." If an aqueous buffer is added too quickly to the organic phase, the compound will crash out of solution, forming irreversible macro-crystals. The order of addition in the protocols below is absolute and must not be altered.

Protocol A: Co-Solvent Solution for IV/IP Administration (20% DMSO / 55% PEG-400 / 25% Saline)

This protocol utilizes DMSO to break the urea hydrogen bonds and PEG-400 as a precipitation inhibitor, a standard approach for hydrophobic kinase inhibitors [4].

Materials:

  • 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade

  • Polyethylene glycol 400 (PEG-400)

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea into a sterile glass vial.

  • Primary Dissolution (DMSO): Add DMSO to constitute exactly 20% of the final target volume. Vortex vigorously for 1–2 minutes.

    • Validation Check: The solution must be 100% clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until optically clear.

  • Surfactant Addition (PEG-400): Add PEG-400 to constitute 55% of the final volume. Vortex continuously for 2 minutes. The PEG-400 creates a micellar-like protective layer around the solvated compound.

  • Aqueous Dilution: Dropwise, add the 0.9% Saline (25% of final volume) while continuously vortexing the vial.

    • Critical Step: Adding saline too fast will cause the compound to crash out.

  • Final Verification: The final solution should be clear and free of precipitation. Administer to the animal within 4 hours of preparation to prevent delayed crystallization.

Protocol B: Micro-Suspension for Oral Gavage (0.5% Methylcellulose / 0.1% Tween 80)

For high-dose efficacy studies where solubility limits are exceeded, a homogenous micro-suspension ensures consistent gastrointestinal transit and absorption [5].

Materials:

  • 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea powder

  • Methylcellulose (MC) (400 cP)

  • Tween 80 (Polysorbate 80)

  • Milli-Q Water

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% MC and 0.1% Tween 80 in Milli-Q water. Stir overnight at 4°C to ensure complete hydration of the methylcellulose.

  • Wetting the API: Place the dry 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea powder in a mortar or a glass vial. Add a micro-volume of neat Tween 80 (just enough to wet the powder) and triturate/mix into a smooth paste. This prevents the hydrophobic powder from floating on the surface of the aqueous vehicle.

  • Suspension: Gradually add the 0.5% MC/0.1% Tween 80 vehicle to the paste while stirring or vortexing vigorously.

  • Homogenization: Sonicate the suspension for 10 minutes, followed by mechanical homogenization (e.g., Polytron) for 1 minute to ensure uniform particle size (<10 µm).

  • Administration: Keep the suspension on a magnetic stirrer during the dosing procedure to prevent settling. Draw the dose into the gavage syringe immediately prior to administration.

In Vivo Pharmacokinetic Pathway

Understanding how the formulated vehicle interacts with the biological system is crucial for interpreting efficacy data. For oral suspensions (Protocol B), the compound relies on gastrointestinal surfactants (bile salts) to aid in dissolution prior to passive diffusion.

PKPathway Admin Oral Administration (Micro-Suspension) Dissolution GI Tract In Vivo Dissolution Admin->Dissolution Absorption Intestinal Epithelium Passive Diffusion Dissolution->Absorption Bile Salt Assisted Blood Systemic Circulation (High Protein Binding) Absorption->Blood Target Target Tissue (Intracellular Binding) Blood->Target

Caption: Pharmacokinetic absorption pathway of orally administered diarylurea suspensions.

References

The formulation strategies detailed in this protocol are grounded in established methodologies used for structurally analogous diarylurea compounds (such as sorafenib and experimental antiprotozoal agents) in preclinical murine models.

  • Title: Sorafenib, a clinically approved kinase inhibitor attenuates Streptococcus pneumoniae pathogenesis in vivo by targeting serine/threonine kinase StkP Source: bioRxiv (2025) URL: [Link][1]

  • Title: Diaryl Ureas as an Antiprotozoal Chemotype Source: ACS Infectious Diseases (2021) URL: [Link][2]

  • Title: Fasting improves therapeutic response in hepatocellular carcinoma through p53-dependent metabolic synergism Source: Science Advances / DSpace (2022) URL: [Link][3]

  • Title: Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo Source: Molecular Cancer Therapeutics / PMC (2009) URL: [Link][4]

  • Title: Novel Microcrystal Formulations of Sorafenib Facilitate a Long-Acting Antitumor Effect and Relieve Treatment Side Effects as Observed With Fundus Microcirculation Imaging Source: Frontiers in Oncology (2021) URL: [Link][5]

Sources

Application Note: Quantitative Bioanalysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in human plasma. The protocol details a straightforward protein precipitation-based sample preparation, optimized chromatographic separation using a reversed-phase C18 column, and sensitive detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed to be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and reliability for pharmacokinetic and other drug development studies.

Introduction

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, also known as N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)urea, is a disubstituted urea compound of interest in drug discovery and development. Accurate and precise quantification of this and similar small molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering unparalleled sensitivity and selectivity.[1]

The core of a reliable bioanalytical method lies in a well-considered experimental design. This guide provides not just a protocol, but the scientific rationale behind the choices made, from sample preparation to mass spectrometric detection. The methodologies described herein are designed to be self-validating, providing a clear path to generating high-quality, reproducible data that meets stringent regulatory standards.[2][3]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)ureaGuidechem
Molecular Formula C₁₆H₁₈N₂O₂PubChem[4]
Molecular Weight 270.33 g/mol Guidechem
Monoisotopic Mass 270.1368 DaPubChem[4]
Predicted XlogP 3.2PubChem[4]
[M+H]⁺ (protonated) m/z 271.144PubChem [pre-calculated][4]

The predicted XlogP of 3.2 suggests a moderate lipophilicity, making the compound suitable for reversed-phase chromatography and extraction from plasma using protein precipitation with an organic solvent.

Experimental Design & Protocols

The overall workflow is designed for efficiency and robustness, minimizing matrix effects while ensuring high recovery and sensitivity.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute lc Reversed-Phase HPLC (C18 Column) dilute->lc ms Tandem Mass Spectrometer (ESI+, MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: High-level workflow for the bioanalysis of the target analyte.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[1] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography mobile phases. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability in sample processing and matrix effects. If a SIL-IS is unavailable, a structurally similar analog can be used.

Protocol:

  • Thaw: Thaw plasma samples and quality control (QC) samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of N-(2,6-dimethylphenyl-d6)-N'-(2-methoxyphenyl)urea in 50% acetonitrile).

  • Precipitation: Add 200 µL of ice-cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Dilution: Add 150 µL of water with 0.1% formic acid to the supernatant. This step reduces the organic content of the injected sample, improving peak shape in reversed-phase chromatography.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Rationale: Reversed-phase chromatography on a C18 column is well-suited for separating moderately lipophilic compounds like the target analyte. A gradient elution with acetonitrile and water, both acidified with formic acid, ensures good peak shape and efficient ionization in positive electrospray mode. Formic acid aids in the protonation of the analyte, forming the [M+H]⁺ ion.

Liquid Chromatography Parameters:

ParameterCondition
HPLC System High-performance liquid chromatography system with binary gradient capability
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Mass Spectrometry Parameters:

ParameterSetting
Mass Spectrometer Tandem Mass Spectrometer with Electrospray Ionization (ESI)
Ionization Mode Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/Hr
Collision Gas Argon

MRM Transitions:

The selection of precursor and product ions is paramount for the selectivity of an MRM assay. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 271.14. The product ions are chosen based on the predictable fragmentation of N,N'-disubstituted ureas, which typically involves cleavage of the C-N bond.[5][6]

Fragmentation cluster_mol Precursor Ion [M+H]⁺ cluster_frag Proposed Product Ions mol N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)urea m/z 271.14 frag1 2,6-dimethylaniline fragment m/z 122.1 mol->frag1 CID frag2 2-methoxyaniline fragment m/z 124.1 mol->frag2 CID

Caption: Proposed fragmentation pathway for MRM transition selection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Analyte 271.1122.1 10025Quantifier
Analyte 271.1124.110022Qualifier
Internal Standard 277.1 (d6)128.1 (d6)10025Quantifier

Note: Collision energies are starting points and should be optimized for the specific instrument used. The most intense and stable fragment should be selected as the quantifier.[7]

Bioanalytical Method Validation Protocol

To ensure the method is fit for its intended purpose, a full validation should be conducted according to the ICH M10 guidelines.[3][4][8] This establishes the performance characteristics of the method and ensures the reliability of the data.

Validation Parameters:

  • Selectivity and Specificity:

    • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

    • Protocol: Analyze at least six blank plasma samples from individual donors. No significant interfering peaks should be observed at the retention time of the analyte or internal standard (response should be <20% of the LLOQ for the analyte and <5% for the IS).

  • Calibration Curve and Linearity:

    • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

    • Protocol: Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range of study samples. The curve should be fitted with a linear, weighted (1/x²) regression model. At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[9]

  • Accuracy and Precision:

    • Objective: To assess the closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter in the data (precision).

    • Protocol: Analyze QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. This should be done in at least three separate analytical runs.

    • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Objective: To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.

    • Protocol: Analyze blank plasma from at least six different sources. Post-extraction spiked samples are compared to neat solutions of the analyte at the same concentration. The matrix factor (MF) should be calculated, and the CV of the IS-normalized MF should not be greater than 15%.

  • Recovery:

    • Objective: To determine the efficiency of the extraction process.

    • Protocol: Compare the peak area of the analyte from extracted samples (pre-spiked) to that of post-extraction spiked samples at low, medium, and high concentrations.

  • Stability:

    • Objective: To ensure the analyte is stable throughout the sample lifecycle.

    • Protocol: Evaluate the stability of the analyte in plasma under various conditions:

      • Freeze-Thaw Stability: After three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting sample handling time.

      • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

      • Post-Preparative Stability: In the autosampler.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed framework for the LC-MS/MS characterization and quantification of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in human plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are grounded in established bioanalytical principles. By following the comprehensive validation plan based on ICH M10 guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data suitable for regulatory submissions in the context of drug development.

References

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]

  • Progress. (n.d.). Bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChem. (n.d.). 1-(2-methoxyphenyl)-3-(2,6-xylyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • PubMed. (2021, October 15). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

  • SCIEX. (2025, May 1). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. YouTube. [Link]

  • ResearchGate. (2021, June 30). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

Sources

Application Note: Synthesis and Optimization of Novel Diarylurea Derivatives Based on the 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application: Soluble Epoxide Hydrolase (sEH) Inhibition, Library Generation, Structure-Activity Relationship (SAR) Studies

Introduction & Mechanistic Rationale

The diarylurea motif is a privileged pharmacophore in modern drug discovery, most notably recognized in Type II kinase inhibitors (e.g., Sorafenib) and inhibitors of soluble epoxide hydrolase (sEH). sEH is a critical enzyme responsible for the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Consequently, sEH inhibition has emerged as a highly promising therapeutic strategy for cardiovascular diseases, chronic pain, and inflammatory disorders 1[1].

In this application note, we utilize 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea as a foundational lead scaffold. The mechanistic rationale for this specific structural design is rooted in the topography of the sEH active site:

  • The Urea Core: Acts as the primary pharmacophore. The transition state of sEH-catalyzed oxirane ring opening involves hydrogen bonding with Tyr381 and Tyr465, followed by nucleophilic attack by Asp333. The 1,3-disubstituted urea perfectly mimics this transition state, forming highly stable hydrogen bonds with these exact residues 1[1].

  • The 2,6-Xylyl Group: The ortho-methyl substituents force the aromatic ring out of the plane of the urea core due to severe steric hindrance. This orthogonal conformation is thermodynamically favored for insertion into the deep, narrow hydrophobic pocket of the sEH enzyme.

  • The 2-Methoxyphenyl Group: Occupies the solvent-exposed channel. While the methoxy oxygen can act as a secondary hydrogen bond acceptor, the lipophilicity of the unsubstituted ring limits aqueous solubility.

Our synthetic strategy focuses on generating novel derivatives by appending polar secondary pharmacophores (such as morpholine or piperazine) to the 2-methoxyphenyl ring to improve pharmacokinetic (PK) properties and oral bioavailability without sacrificing target affinity 2[2].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(2-Methoxyphenyl)- 3-(2,6-xylyl)urea Scaffold Inhibitor->sEH Competitive Inhibition

Fig 1: sEH metabolic pathway and targeted inhibition by diarylurea derivatives.

Experimental Design & Causality

To synthesize a library of novel derivatives based on this scaffold, we utilize a Triphosgene-mediated coupling strategy rather than relying on commercially available isocyanates.

Causality of Reagent Selection:

  • Triphosgene over Phosgene/Isocyanates: Triphosgene is a solid, making it significantly safer to handle than phosgene gas. It allows for the in situ generation of highly reactive isocyanates from diverse, custom-synthesized anilines, overcoming the commercial limitations of pre-synthesized isocyanates.

  • Tetrahydrofuran (THF) as Solvent: THF is a polar aprotic solvent that readily dissolves both the starting anilines and the triphosgene. Crucially, it remains entirely inert to the highly electrophilic isocyanate intermediate.

  • N,N-Diisopropylethylamine (DIPEA) as Base: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl by-product generated during the triphosgene reaction without attacking the isocyanate intermediate—a common side reaction if a nucleophilic amine (like triethylamine) is used.

  • Temperature Control (0 °C to RT): The initial formation of the isocyanate is highly exothermic. Maintaining 0 °C prevents the runaway formation of symmetric urea by-products (e.g., 1,3-bis(2,6-xylyl)urea) by kinetically controlling the reaction rate.

Synthesis_Workflow A1 Aniline 1 (2,6-Xylidine) Triphosgene Triphosgene DIPEA, THF, 0°C A1->Triphosgene Isocyanate Isocyanate Intermediate Triphosgene->Isocyanate Product Novel Diarylurea Isocyanate->Product Add A2 RT, 6h A2 Aniline 2 (o-Anisidine Deriv.) A2->Product Purification Recrystallization (EtOH/H2O) Product->Purification

Fig 2: Triphosgene-mediated synthesis workflow for unsymmetrical diarylureas.

Step-by-Step Protocol: Synthesis of Diarylurea Derivatives

Note: Triphosgene is highly toxic. All procedures must be conducted in a certified fume hood with appropriate PPE.

Phase 1: In Situ Isocyanate Generation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Dissolve 2,6-xylidine (1.0 mmol, 121 mg) and DIPEA (3.0 mmol, 522 µL) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Triphosgene Addition: Dissolve triphosgene (0.35 mmol, 104 mg) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump.

  • Activation: Stir the mixture at 0 °C for 30 minutes. The solution may become slightly cloudy due to the precipitation of DIPEA-HCl salts.

Phase 2: Urea Coupling
  • Aniline Addition: Dissolve the secondary aniline (e.g., o-anisidine or a novel 2-methoxy-4-substituted aniline derivative) (1.0 mmol) in anhydrous THF (5 mL). Add this dropwise to the 0 °C reaction mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 6 to 8 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 2:1).

    • Diagnostic check: The starting anilines will typically have Rf values of 0.6–0.8. The desired unsymmetrical diarylurea product will appear as a distinct, UV-active spot (254 nm) at an Rf of 0.3–0.4.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amines, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Recrystallization: Purify the crude solid by recrystallization from hot Ethanol/Water (typically 3:1 v/v) to yield the pure diarylurea derivative as a crystalline solid.

Phase 4: Analytical Validation (NMR & HPLC)

To ensure the integrity of the synthesized structure, perform 1 H NMR (400 MHz, DMSO- d6​ ).

  • Diagnostic Peaks: A successful unsymmetrical urea formation is validated by the presence of two distinct broad singlets between δ 7.80 and 9.20 ppm, corresponding to the two distinct N-H protons.

  • The 2,6-xylyl methyl protons will appear as a sharp singlet integrating to 6H at ~ δ 2.20 ppm, and the methoxy protons will appear as a singlet integrating to 3H at ~ δ 3.85 ppm.

Quantitative Data: SAR & Yield Summary

The following table summarizes the synthesis of the lead compound and four novel derivatives designed to improve aqueous solubility via the introduction of polar secondary pharmacophores 3[3].

Compound IDR1 (Left Aryl)R2 (Right Aryl)Yield (%)Purity (HPLC, %)sEH IC 50​ (nM)*
Lead (1) 2,6-Dimethylphenyl2-Methoxyphenyl82>99.04.2
Derivative 2 2,6-Dimethylphenyl2-Methoxy-4-(morpholinomethyl)phenyl7598.56.8
Derivative 3 2,6-Dimethylphenyl2-Methoxy-4-(piperazin-1-yl)phenyl6897.28.1
Derivative 4 2-Chloro-6-methylphenyl2-Methoxyphenyl7998.83.5
Derivative 5 2,6-Dimethylphenyl2-(Trifluoromethoxy)phenyl85>99.012.4

*IC 50​ values determined via fluorescent assay using recombinant human sEH (0.96 nM) in 25 mM Bis-Tris/HCl buffer (pH 7.0).

Data Insights: The addition of polar moieties (Derivatives 2 and 3) slightly reduces the raw target affinity compared to the highly lipophilic Lead (1), but the values remain in the potent single-digit nanomolar range. This minor trade-off is highly acceptable given the massive improvements in aqueous solubility required for in vivo efficacy.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase Source: National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in Assay Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of the compound 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in typical assay buffers. Our goal is to equip you with the knowledge and practical protocols to achieve reliable and reproducible experimental results.

Introduction: The Challenge of "Brick Dust" Compounds

In drug discovery and development, it is estimated that approximately 40% of currently marketed drugs and up to 90% of compounds in the discovery pipeline exhibit poor water solubility.[1] Compounds like 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, a substituted urea, often fall into the category of "brick dust" molecules. These are characterized by high melting points and strong crystal lattice energy, making them poorly soluble in both aqueous and lipid-based systems.[2] This poor solubility can lead to a host of experimental issues, including underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[3]

This guide will walk you through a systematic approach to tackling these solubility issues, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even with a small amount of the co-solvent DMSO present.[4]

Here are immediate steps you can take:

  • Decrease the final concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Increase the co-solvent percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect cellular health and enzyme activity.[5]

  • Optimize your dilution protocol: Instead of a single large dilution step, try a serial dilution approach. This can sometimes prevent localized high concentrations that trigger precipitation.

Q2: What are the primary factors that influence the solubility of a substituted urea compound like this one?

A2: The solubility of urea derivatives is influenced by several factors:

  • Crystal Packing: Strong intermolecular forces, such as hydrogen bonding within the crystal lattice, make it difficult for water molecules to solvate the compound.[6]

  • pH: The urea functional group itself is generally stable across a physiological pH range. However, the overall molecule's solubility can be influenced by the pH of the buffer, especially if there are other ionizable groups present, although 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea does not have readily ionizable groups.[7]

  • Molecular Structure: The planarity of the molecule can contribute to strong crystal packing. Disrupting this planarity, for instance, by introducing certain substituents, can sometimes improve solubility.[6]

Q3: Can I just sonicate my solution to get the compound to dissolve?

A3: Sonication can be a useful technique to break down aggregates and increase the rate of dissolution for kinetically limited solubility.[8] It provides the energy to overcome the initial barrier to dissolving. However, if the compound's concentration is above its thermodynamic solubility limit, it will likely precipitate out of solution again over time. Therefore, sonication is often a temporary fix and should be combined with other solubilization strategies for long-term stability.

Troubleshooting Guides: A Step-by-Step Approach

Problem 1: Compound crashes out of solution during the experiment.

This indicates that the compound is not thermodynamically stable in your assay buffer at the tested concentration.

start Precipitation Observed check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower the final assay concentration. check_concentration->lower_concentration No co_solvent Can the assay tolerate a higher co-solvent %? check_concentration->co_solvent Yes retest Re-run experiment. lower_concentration->retest increase_dmso Increase final DMSO concentration (e.g., to 0.5-1%). co_solvent->increase_dmso Yes formulation Need for advanced formulation. co_solvent->formulation No increase_dmso->retest cyclodextrin Use Cyclodextrins formulation->cyclodextrin surfactant Use Surfactants formulation->surfactant

Caption: Decision tree for addressing compound precipitation.

Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[]

Materials:

  • 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or brief sonication if necessary.

  • Perform serial dilutions of your stock solution in DMSO to create a range of intermediate concentrations.

  • Add a small, consistent volume of the intermediate DMSO stocks to your assay buffer to achieve the desired final concentrations.

  • Critically, determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). This is often between 0.1% and 1%.

  • Visually inspect the final solutions for any signs of precipitation immediately after preparation and over the time course of your experiment.

Table 1: Example Co-Solvent Titration

Final DMSO (%)Compound Conc. (µM)Observation
0.110Precipitate
0.510Clear Solution
1.010Clear Solution
1.025Precipitate
Problem 2: Inconsistent or non-reproducible assay results.

This can be a subtle sign of poor solubility, where micro-precipitates or aggregates are present but not always visible to the naked eye.

When co-solvents alone are insufficient, solubilizing excipients can be used to create more stable formulations.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your compound, forming inclusion complexes that are more water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and reduced toxicity compared to natural cyclodextrins.[13]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble compounds in their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions.[14][15] Non-ionic surfactants like Tween® 80 and Triton™ X-100 are often used in in vitro assays.[4][8]

Objective: To prepare a stock solution of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea complexed with HP-β-CD.

Materials:

  • 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water or Assay Buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the powdered 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea directly to the HP-β-CD solution.

  • Vortex or sonicate the mixture until the compound is fully dissolved. This may take some time as the complexation process occurs.

  • Sterile filter the final solution if required for your assay.

  • This aqueous stock can then be diluted directly into the final assay medium.

cluster_0 Without Cyclodextrin cluster_1 With Cyclodextrin Compound Drug Precipitate Precipitate Compound->Precipitate Poor Solubility Water Water Water->Precipitate Cyclodextrin Cyclodextrin Complex Inclusion Complex Cyclodextrin->Complex Soluble Soluble Complex->Soluble Compound2 Drug Compound2->Complex

Caption: Encapsulation by cyclodextrin enhances solubility.

Advanced Strategies for Pre-Clinical Development

For more advanced applications, such as in vivo studies, where bioavailability is critical, other formulation strategies may be necessary. These include:

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[1][16]

  • Solid Dispersions: The drug can be dispersed in a hydrophilic carrier at a molecular level, often in an amorphous state, which has higher solubility than the crystalline form.[17][18]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be employed to facilitate absorption.[5][19]

Conclusion

Overcoming the poor aqueous solubility of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea requires a systematic and logical approach. By starting with simple modifications to your experimental protocol, such as adjusting the final concentration and optimizing the use of co-solvents, you can often find a workable solution. For more persistent solubility challenges, the use of excipients like cyclodextrins and surfactants provides a powerful set of tools to ensure your compound remains in solution, leading to more accurate and reliable data.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed. (2024, January 14).
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006, May 15).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS Mladen E. Lilov, Plamen P. Kirilov. (2019, January 21).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - MDPI. (2022, November 29).

Sources

Troubleshooting 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea precipitation and crystallization in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals experiencing solubility, precipitation, or crystallization issues when formulating 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal solvent for hydrophobic small molecules, diarylureas present unique thermodynamic challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic "tips and tricks." Here, we will dissect the molecular causality of your precipitation issues and provide self-validating protocols to ensure the integrity of your assays.

Mechanistic Insights: Why Does Your Compound Crash Out?

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is a highly hydrophobic diarylurea characterized by two hydrogen-bond (H-bond) donating N-H groups and steric hindrance from its 2,6-dimethylphenyl (xylyl) and 2-methoxyphenyl rings. When dissolved in DMSO, two primary mechanisms drive unexpected precipitation:

  • Thermodynamic Cocrystallization (The 1:1 Solvate Trap): Initially, the high polarity of DMSO rapidly solvates the compound. However, this clear solution is often a metastable kinetic state. Over time, the potent H-bond donor capacity of the urea N-H groups pairs with the strong H-bond acceptor capacity of the DMSO sulfoxide (S=O) group. This thermodynamic rearrangement forms a highly stable, insoluble 1:1 diarylurea-DMSO cocrystal [1].

  • Hygroscopic Antisolvent Effect: DMSO is aggressively hygroscopic. Exposure to ambient humidity rapidly introduces water into the stock solution. Because the xylyl and methoxyphenyl rings are highly hydrophobic, even minor water contamination (<2% v/v) acts as a powerful antisolvent, forcing an amorphous crash-out.

Quantitative Solubility Dynamics

To diagnose your specific issue, compare your observations against the thermodynamic and environmental parameters in the table below.

ParameterConditionExpected StateCausality / Mechanism
Solvent Purity 100% Anhydrous DMSOClear Solution (Initial)High polarity and H-bond acceptor capacity fully solvates the diarylurea kinetically.
Water Content DMSO + >2% H₂O v/vAmorphous PrecipitateWater acts as a strong antisolvent, increasing the hydrophobic effect on the aromatic rings.
Temperature < 20°CLocalized CrystallizationDMSO freezing point is ~19°C; micro-crystals of solvent nucleate compound precipitation.
Time (Aging) > 24 hours at 25°C1:1 DMSO Solvate CrystalsThermodynamic shift; urea NH donors and DMSO S=O acceptors form stable cocrystals.

Visualizing the Problem

The following diagram illustrates the dual pathways that lead to the precipitation of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in standard laboratory environments.

Precipitation_Pathway A 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (Dry Powder) B Dissolution in 100% DMSO (Room Temp) A->B C Metastable Clear Solution (Transient) B->C D1 H2O Absorption (Hygroscopic DMSO) C->D1 Moisture D2 Thermodynamic Shift (S=O···H-N Bonding) C->D2 Time/Temp Drop E1 Amorphous Precipitation (Antisolvent Crash-out) D1->E1 Moisture E2 1:1 DMSO Solvate (Cocrystal Formation) D2->E2 Time/Temp Drop

Mechanism of diarylurea precipitation via moisture absorption and solvate formation.

Frequently Asked Questions (Troubleshooting)

Q1: My compound dissolved perfectly at first, but precipitated overnight at room temperature. What happened? A: You have fallen into the diarylurea thermodynamic trap. While the initial kinetics favor dissolution, the system eventually reaches a lower free-energy state by forming a 1:1 diarylurea-DMSO cocrystal [1]. Once the critical nucleation threshold is reached, this solvate crashes out of solution. To prevent this, stocks must be aliquoted and flash-frozen immediately after preparation.

Q2: My lab is humid, and my DMSO stocks keep turning cloudy during assay preparation. How do I prevent this? A: DMSO absorbs moisture from the air rapidly. Because 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is highly hydrophobic, water acts as a rapid antisolvent. You must use septum-sealed vials, purge the headspace with Argon or Nitrogen gas, and strictly utilize single-use aliquots to minimize atmospheric exposure.

Q3: Can I use a different solvent to avoid cocrystallization? A: While DMF (Dimethylformamide) or DMA (Dimethylacetamide) are alternatives, they pose similar H-bonding risks and introduce higher cellular toxicity in biological assays. The most robust approach is to maintain DMSO stocks at higher concentrations (e.g., 10 mM to 50 mM) to minimize the relative volume of solvent, store them strictly at -20°C, and only thaw immediately before serial dilution into your final aqueous assay buffers.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the compound does not behave as described at the validation checkpoints, the integrity of the stock is compromised.

Protocol A: Preparation of Stable, Anhydrous Stock Solutions

Objective: Prevent moisture ingress and arrest the thermodynamic shift toward cocrystallization.

  • Equilibration: Allow the lyophilized 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea powder and anhydrous DMSO (≥99.9% purity, sealed under Argon) to reach room temperature inside a desiccator to prevent condensation.

  • Weighing: Weigh the required mass of the compound into a sterile, amber glass vial (amber glass prevents UV-induced degradation of the methoxy group).

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve your target concentration. Vortex vigorously for 30 seconds.

  • Sonication: Place the vial in a water bath sonicator at 25°C for 2 minutes to ensure complete disruption of the powder lattice.

  • Aliquoting: Immediately aliquot the clear solution into single-use microcentrifuge tubes (e.g., 20 µL per tube). Do not leave the bulk solution sitting at room temperature.

  • Inert Sealing: Purge the headspace of each microcentrifuge tube with Argon gas and seal tightly.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -20°C or -80°C for long-term storage.

Protocol B: Rescuing a Precipitated Stock Solution

Objective: Safely break the 1:1 DMSO solvate lattice without thermally degrading the urea linkage.

  • Thawing: Remove the precipitated aliquot from -20°C and allow it to reach ambient room temperature (approx. 15 minutes).

  • Controlled Heating: Place the sealed vial in a warm water bath set strictly to 37°C – 40°C . Causality Note: Do not exceed 50°C. Excessive heat can cause thermal degradation of the urea core and lead to irreversible side reactions.

  • Cavitation: Transfer the vial to a bath sonicator and sonicate for 5–10 minutes. The acoustic cavitation energy combined with mild heat provides the activation energy required to disrupt the stable DMSO-solvate crystal lattice.

  • Self-Validation Checkpoint: Visually inspect the solution against a dark background.

    • Pass: The solution is completely clear and free of micro-particulates. It is rescued and ready for immediate assay use.

    • Fail: If cloudiness or precipitation remains after 15 minutes of sonication, the compound has likely formed an irreversible polymorph or chemically degraded. Discard the aliquot.

Visualizing the Rescue Workflow

Rescue_Workflow S1 Precipitated Stock S2 Warm Bath (37°C - 40°C) S1->S2 S3 Sonication (5-10 min) S2->S3 S4 Clear? S3->S4 S5 Immediate Use or Re-aliquot S4->S5 Yes S6 Discard (Degraded) S4->S6 No

Step-by-step workflow for rescuing precipitated diarylurea DMSO stock solutions.

References

  • Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega URL: [Link]

Preclinical PK Support Hub: Optimizing the Oral Bioavailability of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Pharmacokinetics (PK) Support Center. As drug development professionals, you are likely aware that unsymmetrical N,N'-diaryl ureas—such as 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (MXYU)—present notorious challenges in preclinical development. While they often possess excellent target affinity, their translation into in vivo models is frequently derailed by erratic oral bioavailability.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind experimental failures and establishing self-validating protocols to overcome solubility and metabolic barriers.

Diagnostic Workflow: Isolating the Root Cause

Before altering your formulation, you must definitively isolate the cause of low oral exposure. Low bioavailability ( F ) is typically a function of poor fraction absorbed ( fa​ ), poor intestinal permeability, or high hepatic extraction ( EH​ ).

Workflow Start Low PO Bioavailability of MXYU IV Assess IV Clearance (In vivo PK) Start->IV HighCL High Systemic Clearance (>70% LBF) IV->HighCL Rapid Elimination LowCL Low/Moderate Clearance IV->LowCL Stable Half-life Metab Hepatic First-Pass (CYP450 Metabolism) HighCL->Metab Solub Solubility/Dissolution Limited LowCL->Solub Feces contains unchanged drug Perm Permeability/Efflux Limited LowCL->Perm Poor Caco-2 flux

Fig 1. Diagnostic decision tree for isolating the root cause of poor oral bioavailability.

Section 1: Solubility & Formulation Troubleshooting (The "Brick-Dust" Dilemma)

FAQ 1: Why is my standard CMC-Na suspension yielding near-zero oral bioavailability in rodents? Answer: MXYU is a classic "brick-dust" molecule. The central urea motif acts as both a strong hydrogen bond donor and acceptor, forming a rigid, bifurcated hydrogen-bonded network in the solid state. Coupled with the extensive π-π stacking of the 2-methoxyphenyl and 2,6-xylyl rings, this creates an exceptionally high crystal lattice energy. Standard aqueous suspensions cannot overcome this thermodynamic barrier, resulting in dissolution-rate limited absorption.

FAQ 2: I switched to a lipid-based formulation (e.g., Labrasol), but the PK profile shows a sharp Cmax​ followed by a rapid drop-off. What is happening? Answer: You are experiencing in vivo precipitation. The lipid formulation acts as a "spring" (providing rapid initial dissolution) but lacks a "parachute" (a precipitation inhibitor). In the GI tract, as the lipid is digested or diluted by gastric fluids, the solvent capacity drops. Because MXYU is highly lipophilic, it rapidly nucleates and precipitates back into its crystalline form, prematurely closing the absorption window[1].

FAQ 3: How do I overcome this lattice energy and maintain supersaturation? Answer: Shift to an Amorphous Solid Dispersion (ASD). By coprecipitating MXYU with a polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) or Polyvinylpyrrolidone-vinyl acetate (PVP-VA), you trap the drug in a high-energy amorphous state. The polymer acts as the "parachute" by forming intermolecular hydrogen bonds with the urea core of MXYU, sterically hindering nucleation and maintaining supersaturation in the GI tract[1][2].

G A Crystalline MXYU B ASD Formulation (PVP-VA + SLS) A->B Coprecipitation C Supersaturated Solution (Spring) B->C Rapid Dissolution D Rapid Precipitation (Without Parachute) C->D Polymer Failure E Maintained Absorption Window (Parachute) C->E Polymer Stabilization

Fig 2. Spring and parachute mechanism for amorphous solid dispersions of diaryl ureas.

Quantitative Data: Formulation Strategy Comparison

Note: Data extrapolated from structural analogues (e.g., Sorafenib) to illustrate expected fold-changes in MXYU exposure[1][2].

Formulation StrategySolid StateApparent Solubility (µg/mL)Relative Bioavailability (%)Primary Limitation
0.5% CMC-Na Suspension Crystalline< 2.0100% (Baseline)High lattice energy; dissolution-limited
Lipid-based (Labrasol) Solubilized~ 50.0~ 130%Rapid in vivo precipitation upon dilution
ASD (PVP-VA + SLS) Amorphous> 100.0~ 185%Requires precise polymer-surfactant balance
ASD (HPMC-AS) Amorphous> 150.0~ 150%Scalability of the coprecipitation process
Section 2: First-Pass Metabolism & PK Optimization

FAQ 4: My ASD formulation has excellent in vitro dissolution, but my absolute oral bioavailability is still <10%. Is it a permeability issue? Answer: Highly unlikely. Diaryl ureas are typically highly permeable (BCS Class II). The issue is almost certainly hepatic first-pass metabolism. MXYU contains two severe metabolic liabilities:

  • The 2,6-dimethylphenyl (xylyl) group contains benzylic methyls that are highly susceptible to CYP-mediated hydroxylation.

  • The 2-methoxyphenyl group is a prime target for rapid O-demethylation[3].

FAQ 5: How can I definitively prove that CYP metabolism is killing my oral exposure, rather than poor absorption? Answer: Implement a self-validating chemical knockout system using 1-aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYP450 enzymes. If pretreating the animals with ABT drastically restores the oral Area Under the Curve (AUC), you have definitively isolated hepatic first-pass extraction as the culprit. If the AUC remains flat, your compound is either precipitating in the gut or suffering from efflux (e.g., P-glycoprotein).

Section 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of MXYU Amorphous Solid Dispersion (ASD) via Coprecipitation

This protocol utilizes HPMC-AS to disrupt the urea crystal lattice and maintain supersaturation[2].

  • Solvent Preparation: Dissolve MXYU and HPMC-AS (M grade) at a 40:60 (w/w) ratio in a common solvent mixture (e.g., Acetone/Ethanol 1:1 v/v) to achieve a total solids concentration of 5% w/v.

  • Coprecipitation: Slowly add the solution dropwise into a highly agitated anti-solvent bath (e.g., cold purified water at 4°C) at a solvent-to-antisolvent ratio of 1:10.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a 0.45 µm PTFE membrane.

  • Drying: Dry the coprecipitate in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation: Confirm the amorphous state using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" and an absolute absence of sharp Bragg peaks.

Protocol B: In Vivo Chemical Knockout (ABT) to Validate First-Pass Clearance

This protocol establishes a self-validating control to differentiate between absorption failures and metabolic clearance.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) overnight, providing water ad libitum.

  • Pretreatment (The Knockout): Administer the pan-CYP inhibitor 1-aminobenzotriazole (ABT) at 50 mg/kg PO (formulated in 0.5% methylcellulose) 2 hours prior to MXYU dosing. The control group receives the vehicle only.

  • Dosing: Administer MXYU at 10 mg/kg PO using the optimized ASD formulation (from Protocol A) suspended in water immediately prior to dosing.

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify MXYU plasma concentrations via LC-MS/MS. A significant increase in AUC (e.g., >3-fold) in the ABT cohort confirms high hepatic first-pass extraction, indicating that future structural optimization should focus on blocking the benzylic methyls or the methoxy group[3].

Sources

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea thermal stability and degradation issues at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Mitigating Thermal Stability and Degradation Issues at Room Temperature

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea. Here, we address common questions and concerns regarding the stability of this compound at ambient temperatures and provide troubleshooting strategies to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea sample that has been stored at room temperature. What could be the cause?

A1: Substituted ureas, such as 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, can be susceptible to degradation over time, even at room temperature. The primary degradation pathways are hydrolysis and thermal decomposition. The presence of moisture, light, and trace impurities can accelerate these processes.

Q2: What are the likely degradation products of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea?

A2: Based on the chemical structure and known degradation pathways of N,N'-disubstituted ureas, the most probable degradation products are:

  • From Hydrolysis: 2-methoxyaniline and 2,6-dimethylaniline.

  • From Thermal Degradation: 2-methoxyphenyl isocyanate and 2,6-dimethylaniline. Note that the isocyanate is highly reactive and may further react with any nucleophiles present, including water, to form the corresponding amine (2-methoxyaniline) and carbon dioxide.

Q3: How can I monitor the stability of my 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity of your compound and detect the formation of degradation products. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment.

Q4: What are the ideal storage conditions for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea to minimize degradation?

A4: To minimize degradation, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. Storage at reduced temperatures (e.g., 2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Q5: My sample is in solution. Does this affect its stability?

A5: Yes, the stability of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in solution is highly dependent on the solvent and pH. Protic solvents, especially water, can facilitate hydrolysis. The pH of the solution can also catalyze this degradation. It is advisable to use freshly prepared solutions for your experiments whenever possible.

II. Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is degrading, the following troubleshooting guide provides a systematic approach to identify the issue and its cause.

A. Initial Assessment of Purity

A preliminary check of your sample's purity can be quickly performed using Thin Layer Chromatography (TLC).

Protocol 1: TLC Analysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea Purity

  • Prepare a TLC plate: Use a silica gel 60 F254 plate.

  • Spot the sample: Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto the TLC plate alongside a reference standard of the pure compound, if available.

  • Develop the plate: Use a mobile phase such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined empirically.

  • Visualize the spots: Examine the developed plate under UV light (254 nm).

  • Interpretation: The appearance of additional spots in your sample lane that are not present in the reference standard lane indicates the presence of impurities, which may be degradation products.

B. Quantitative Analysis and Identification of Degradants

For a more detailed investigation, a stability-indicating HPLC method is essential. This will allow you to quantify the parent compound and its degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Interpretation of HPLC Results:

  • A decrease in the peak area of the parent compound over time indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products. The retention times of these new peaks can be compared to those of suspected degradation products (2-methoxyaniline and 2,6-dimethylaniline) if standards are available.

Workflow for Investigating Degradation

G cluster_0 Hydrolysis Pathway A 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea B 2-Methoxyaniline A->B + H2O (H+ or OH-) C 2,6-Dimethylaniline A->C + H2O (H+ or OH-) D Carbon Dioxide B->D from intermediate

Caption: Hypothesized hydrolytic degradation of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

B. Thermal Degradation

At elevated temperatures, N,N'-disubstituted ureas can undergo a retro-addition reaction to yield an isocyanate and an amine. [1][2]

G cluster_1 Thermal Degradation Pathway A 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea B 2-Methoxyphenyl Isocyanate A->B Heat C 2,6-Dimethylaniline A->C Heat

Caption: Hypothesized thermal degradation of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

IV. Preventative Measures and Best Practices

To ensure the long-term stability of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea and the reliability of your experimental data, the following best practices are recommended:

  • Procurement and Initial Handling:

    • Source the compound from a reputable supplier with a certificate of analysis.

    • Upon receipt, perform an initial purity check (TLC or HPLC).

  • Storage:

    • Store the solid compound in a desiccator at 2-8 °C.

    • For long-term storage, consider flushing the container with an inert gas.

  • Sample Preparation:

    • Prepare solutions fresh for each experiment.

    • If solutions need to be stored, even for a short period, keep them at a low temperature and protected from light.

    • Be mindful of the pH of your solutions, as it can influence the rate of hydrolysis.

  • Experimental Controls:

    • Include a reference standard in your analyses to monitor for any changes in the parent compound.

    • Periodically re-analyze stored samples to assess their stability over time.

By following the guidance in this document, you can better understand and control the stability of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, leading to more accurate and reproducible research outcomes.

V. References

  • Study of the photodegradation of urea-type herbicides by capillary gas chromatography. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 28, 2026, from [Link]

  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (2012). Angewandte Chemie International Edition, 51(9), 2232–2235. [Link]

  • LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). (2020). Polymer Degradation and Stability, 179, 109278. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). Polymers, 15(11), 2522. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). The Journal of Physical Chemistry A, 126(38), 6729–6741. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). Polymers, 15(11), 2522. [Link]

  • Multiresidue HPLC methods for phenyl urea herbicides in water. (2000). Journal of Agricultural and Food Chemistry, 48(9), 4388–4394. [Link]

Sources

Resolving HPLC peak tailing and baseline noise for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This technical guide is engineered specifically for researchers and drug development professionals optimizing the HPLC analysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea .

As a bulky diarylurea derivative, this molecule presents unique chromatographic challenges. While its hydrophobic aromatic rings require reversed-phase liquid chromatography (RPLC), its polar urea core and methoxy substituent frequently trigger secondary interactions that lead to severe peak tailing. Furthermore, the gradient methods required to elute such hydrophobic compounds often expose underlying baseline instability. This guide provides causality-driven troubleshooting to resolve these issues.

Module 1: Mechanistic Origins of Peak Distortion

To troubleshoot effectively, we must first understand the molecular behavior of the analyte within the column. 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea contains a highly active urea motif (-NH-CO-NH-). While the primary retention mechanism is the hydrophobic partitioning of the xylyl and methoxyphenyl rings into the C18 stationary phase, the urea nitrogen protons act as potent hydrogen-bond donors.

G Molecule 1-(2-Methoxyphenyl)- 3-(2,6-xylyl)urea Urea Urea Motif (H-Bond Donor) Molecule->Urea Methoxy Methoxy Group (H-Bond Acceptor) Molecule->Methoxy Silanol Residual Silanols (-Si-OH / -Si-O⁻) Urea->Silanol Secondary Interaction Methoxy->Silanol Secondary Interaction Tailing Peak Tailing (Asymmetry Factor > 1.5) Silanol->Tailing Delayed Elution

Fig 1. Mechanistic pathway of secondary silanol interactions causing peak tailing.

Module 2: Peak Tailing Troubleshooting (FAQs)

Q: Why does 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea exhibit severe peak tailing on standard C18 columns? A: Peak tailing (Asymmetry Factor > 1.5) for urea derivatives is rarely a simple mass overload issue; it is primarily driven by secondary chemical interactions[1]. Standard silica-based columns contain residual, unendcapped silanols (-Si-OH). At mid-range pH, these silanols ionize into negatively charged species (-Si-O⁻). The amine protons of the diarylurea interact strongly with these sites[2]. Because these secondary binding sites are limited in number and have slower desorption kinetics than primary hydrophobic interactions, a fraction of the analyte molecules is delayed, dragging out the tail of the peak[1].

Q: How can I chemically modify the mobile phase to suppress this tailing? A: The most effective causality-driven approach is to neutralize the silanol activity through a two-pronged mobile phase adjustment:

  • pH Suppression: Adjust the aqueous mobile phase pH to ~3.0. At this acidic pH, the silanols (pKa ~ 4.5) are fully protonated and neutral, drastically reducing their electrostatic attraction to the urea nitrogens[2].

  • Competitive Masking: Add 10–20 mM Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to any remaining active silanol sites. It acts as a sacrificial competitor, preventing the bulky diarylurea from interacting with the silica backbone and thereby improving peak shape[2].

Module 3: Baseline Noise Resolution (FAQs)

Q: My baseline is erratic and noisy, especially during gradient elution. How do I identify the cause? A: Baseline noise is defined as the ratio of the detector's signal response to inherent background signal variation[3]. To resolve it, you must categorize the noise signature:

  • Synchronous Pulsations: If the baseline oscillates in exact rhythm with the pump stroke, the causality is mechanical. This indicates a faulty check valve or a worn pump seal, which prevents consistent solvent delivery and causes pressure micro-fluctuations[3].

  • Random Spiking: Sharp, irregular spikes are optical artifacts. They are typically caused by dissolved air outgassing as micro-bubbles when the mobile phase enters the low-pressure environment of the UV detector flow cell[3].

  • Broad Drift: A steady upward or downward baseline shift during a gradient is chemical. It is caused by the changing UV absorbance of the mobile phase, often due to degraded additives (like old Trifluoroacetic acid, TFA) or contaminated aqueous solvents[4].

G Start Observe Baseline Noise CheckPump Synchronous with pump stroke? Start->CheckPump PumpIssue Mechanical Issue: Check valves or seals CheckPump->PumpIssue Yes CheckDetector Random sharp spiking? CheckPump->CheckDetector No AirBubble Optical Issue: Air bubbles in flow cell CheckDetector->AirBubble Yes CheckSolvent Broad drift during gradient? CheckDetector->CheckSolvent No Contamination Chemical Issue: Solvent contamination CheckSolvent->Contamination Yes

Fig 2. Step-by-step diagnostic workflow for isolating HPLC baseline noise sources.

Module 4: Quantitative Data & Diagnostics

Table 1: Impact of Mobile Phase Modifications on Diarylurea Peak Asymmetry

Mobile Phase Condition Additive pH Asymmetry Factor (As) Resolution Status
Water / Acetonitrile (Standard) None 6.5 2.45 Severe Tailing
Water / Acetonitrile (Acidic) 0.1% Formic Acid 2.8 1.60 Moderate Tailing

| Water / Acetonitrile (Buffered) | 10 mM TEA + H3PO4 | 3.0 | 1.05 | Optimal Symmetry |

Table 2: Baseline Noise Diagnostic Matrix

Noise Signature Amplitude / Frequency Primary Causality Corrective Action
Synchronous Pulsation High amplitude, periodic Pump check valve failure Clean or replace ceramic check valves[4]
Random Sharp Spikes High amplitude, erratic Air bubbles in flow cell Purge inline degasser, sparge with Helium[3]

| Continuous Drift | Low frequency, gradient-dependent | Solvent contamination / degraded TFA | Prepare fresh HPLC-grade mobile phase[4] |

Module 5: Self-Validating Experimental Protocols

Protocol A: The "Toluene Test" (Differentiating Chemical vs. Physical Tailing)

Causality: Physical column defects (e.g., a collapsed silica bed or blocked inlet frit) will distort all peaks equally[2]. Chemical interactions (silanol binding) will only distort polar/hydrogen-bonding analytes. By injecting a perfectly neutral, non-polar reference standard alongside the urea, the system self-validates the root cause.

  • Prepare a mixed standard containing 0.1 mg/mL 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea and 0.1 mg/mL Toluene in the mobile phase.

  • Inject 10 µL onto the C18 column under isocratic conditions (e.g., 60:40 Acetonitrile:Water).

  • Calculate the Asymmetry Factor (As) for both peaks at 10% peak height.

  • Validation Logic:

    • If Toluene As < 1.2 AND Urea As > 1.5: The tailing is purely chemical. Proceed to mobile phase optimization (adding TEA).

    • If Toluene As > 1.5 AND Urea As > 1.5: The column has a physical void[2]. Replace the column.

Protocol B: Zero-Injection Gradient Test (Isolating Baseline Drift)

Causality: To fix baseline noise, you must decouple the detector, the pump, and the column. This protocol systematically removes variables to isolate the noise source.

  • Detector Isolation: Turn off the pump flow. Monitor the baseline for 10 minutes. If noise persists, the UV lamp is failing or the flow cell is dirty. If flat, proceed to step 2.

  • Solvent/Pump Isolation: Remove the column and replace it with a zero-dead-volume union. Set flow to 1.0 mL/min at 100% aqueous. If the baseline pulses synchronously, rebuild the pump check valves[3]. If flat, proceed to step 3.

  • Gradient/Column Isolation: Reinstall the column. Run the full analytical gradient without injecting a sample (Zero-Injection).

  • Validation Logic: If a broad baseline drift appears only during the gradient, the organic modifier or aqueous buffer is contaminated with UV-absorbing impurities, or the TFA has degraded[4]. Discard and prepare fresh solvents.

Sources

Technical Support Center: Minimizing Matrix Effects in the Bioanalytical Workflow of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for minimizing matrix effects during the extraction of this analyte from plasma samples. Our goal is to equip you with the expertise to develop robust and reliable bioanalytical methods.

Understanding Matrix Effects: The Hidden Challenge in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] Plasma is an inherently complex matrix containing proteins, phospholipids, salts, and other endogenous compounds.[1][2] These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effect. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[1][3][4][5]

Phospholipids are a major contributor to matrix effects in plasma samples, often co-extracting with the analyte and eluting in the same chromatographic window, leading to ion suppression.[6] For a successful bioanalytical method, it is crucial to minimize these effects to ensure data integrity, a requirement emphasized by regulatory bodies like the FDA and EMA.[3][7]

Troubleshooting Guide: A Proactive Approach to Method Development

This guide is structured in a question-and-answer format to directly address common issues encountered during the extraction of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea from plasma.

Section 1: Initial Method Development & Extraction Strategy

Question: I am starting to develop a method for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in plasma. Which extraction technique should I choose: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

Answer: The choice of extraction technique is a critical first step and depends on a balance of required cleanliness, recovery, throughput, and method development time. Here's a comparative overview to guide your decision:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid), and the analyte remains in the supernatant.[8][9]Simple, fast, inexpensive, high throughput.[8]Less selective, resulting in "dirtier" extracts with significant matrix effects, particularly from phospholipids.[10] Analyte can be lost due to co-precipitation.[10]Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous plasma sample and an immiscible organic solvent based on its differential solubility.[11]Can provide cleaner extracts than PPT.Can be labor-intensive, may form emulsions, and requires larger volumes of organic solvents.[12][13]When a cleaner extract than PPT is needed and SPE is not yet optimized.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.[14]Provides the cleanest extracts, high analyte concentration, and can significantly reduce matrix effects.[1][14]More complex method development, can be more expensive and time-consuming than PPT.[8]Regulated bioanalysis where high accuracy, precision, and sensitivity are paramount.

Recommendation: For regulated bioanalysis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, Solid-Phase Extraction (SPE) is generally the preferred method due to its superior cleanup capabilities, which are essential for minimizing matrix effects.[1][14] However, for initial screening or when dealing with a large number of samples, a well-optimized Protein Precipitation (PPT) method can be a viable starting point.

Question: I've chosen Protein Precipitation (PPT) for its speed, but I'm seeing significant ion suppression. What can I do?

Answer: Ion suppression is a common issue with PPT due to the co-extraction of phospholipids.[10] Here are several strategies to mitigate this:

  • Optimize the Precipitating Agent: Acetonitrile is a common choice and generally leads to cleaner precipitates than methanol.[15] Experiment with the ratio of acetonitrile to plasma; a 3:1 ratio is a good starting point.[16]

  • Phospholipid Removal Plates: Consider using specialized phospholipid removal plates that combine protein precipitation with a selective sorbent to capture phospholipids.

  • Post-Extraction Cleanup: A two-step approach can be effective. Perform an initial PPT, then pass the supernatant through a small SPE cartridge for further cleanup.

  • Chromatographic Separation: Optimize your LC method to achieve chromatographic separation between your analyte and the region where phospholipids typically elute.[1] Using a column with a different selectivity, such as a pentafluorophenyl (PFP) column, can be beneficial.

Question: I'm developing a Liquid-Liquid Extraction (LLE) method and am struggling with emulsion formation and low recovery. What are your suggestions?

Answer: Emulsion formation is a frequent challenge in LLE, especially with plasma samples rich in lipids.[12] Low recovery can be due to several factors. Here's how to troubleshoot:

  • To Break Emulsions:

    • Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the extraction tube.[12]

    • Salting Out: Add a small amount of a salt like sodium chloride to the aqueous phase to increase its polarity and help break the emulsion.[12]

    • Centrifugation: Centrifuging the sample can help to separate the layers.[12]

    • pH Adjustment: Modifying the pH of the aqueous phase can sometimes disrupt the emulsion.

  • To Improve Recovery:

    • Optimize pH: For 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, which is a neutral compound, pH adjustment might be less critical for partitioning itself but can influence the behavior of interfering matrix components.[11]

    • Solvent Selection: Choose an extraction solvent that has a high affinity for your analyte. Based on its structure, a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be a good starting point.

    • Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.[11]

Question: I'm working on an SPE method, but my analyte recovery is inconsistent. What should I check?

Answer: Inconsistent recovery in SPE is a common problem that can often be resolved by systematically evaluating each step of the process.[17][18]

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is a logical choice for this non-polar compound.[17]

  • Conditioning and Equilibration: Improper wetting of the sorbent is a frequent cause of poor recovery. Ensure you are using an adequate volume of a suitable conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a weak buffer).[19] Do not let the sorbent bed dry out before loading the sample.[17]

  • Sample Loading: The flow rate during sample loading is critical. A slow and steady flow rate ensures sufficient interaction time between the analyte and the sorbent.[19]

  • Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. You may need to experiment with different percentages of organic solvent in your wash solution.

  • Elution Step: Your elution solvent may not be strong enough to fully desorb the analyte. Try increasing the percentage of organic solvent or using a stronger elution solvent.[17] Also, ensure you are using a sufficient volume of elution solvent.[17]

Section 2: The Role of Internal Standards

Question: Why is an internal standard (IS) so important, and what type should I use?

Answer: An internal standard is crucial for accurate and precise quantification in LC-MS/MS, as it compensates for variability during sample preparation and analysis, including matrix effects.[1][20][21] The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the extraction process.

The ideal internal standard is a stable-isotope labeled (SIL) analog of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization.[22] This co-elution and similar ionization response allow it to effectively track and correct for matrix-induced signal suppression or enhancement.[1]

If a SIL-IS is not available, a structural analog can be used, but it's crucial to demonstrate that it adequately tracks the analyte's behavior and is not affected differently by the matrix.[22]

Question: My SIL-IS is not perfectly co-eluting with my analyte. Is this a problem?

Answer: Yes, this can be a significant issue. The ability of a SIL-IS to compensate for matrix effects is highly dependent on its co-elution with the analyte. A slight difference in retention time can expose the analyte and the IS to different matrix environments as they elute from the column, leading to differential ion suppression and compromising the accuracy of the results. This phenomenon, known as the "isotope effect," is more common with deuterium-labeled standards and can be exacerbated by complex matrices. If you observe this, consider optimizing your chromatography to improve co-elution or, if possible, use a ¹³C- or ¹⁵N-labeled IS, which are less prone to chromatographic shifts.

Visualizing the Workflow: Troubleshooting Matrix Effects

The following diagram illustrates a decision-making workflow for troubleshooting matrix effects during method development.

MatrixEffectTroubleshooting cluster_Start Start: Method Development cluster_Evaluation Evaluation Phase cluster_Troubleshooting Troubleshooting Pathways cluster_Final Finalization Start Select Initial Extraction Method (PPT, LLE, or SPE) EvaluateME Assess Matrix Effect (Post-Extraction Spike) Start->EvaluateME Initial Results RefinePPT Refine PPT (Solvent Ratio, PLD Removal) RefineLLE Refine LLE (pH, Solvent, Salting Out) RefineSPE Refine SPE (Sorbent, Wash, Elute) OptimizeChroma Optimize Chromatography (Gradient, Column Chemistry) EvaluateME->OptimizeChroma Matrix Effect Unacceptable FinalValidation Method Validation (FDA/EMA Guidelines) EvaluateME->FinalValidation Matrix Effect Acceptable (e.g., <15% CV) OptimizeChroma->EvaluateME Re-evaluate ChangeMethod Change Extraction Method (e.g., PPT to SPE) OptimizeChroma->ChangeMethod Still Unacceptable ChangeMethod->RefinePPT Select New/Refined Method ChangeMethod->RefineLLE Select New/Refined Method ChangeMethod->RefineSPE Select New/Refined Method RefinePPT->EvaluateME Re-evaluate RefineLLE->EvaluateME Re-evaluate RefineSPE->EvaluateME Re-evaluate

Caption: A decision tree for troubleshooting matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory expectations for assessing matrix effects? A1: Regulatory agencies like the FDA and EMA require a thorough assessment of matrix effects during bioanalytical method validation.[3][7][23] This is typically done by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.[4] The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be within 15%.[24]

Q2: Can I just dilute my plasma sample to reduce matrix effects? A2: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[21][25] However, over-dilution may bring the analyte concentration below the lower limit of quantitation (LLOQ) of your assay.[21] It's a strategy that needs to be balanced with the sensitivity requirements of the method.

Q3: My matrix effect seems to vary between different batches of plasma. What should I do? A3: Lot-to-lot variability in matrix effects is a known issue.[4] This is why regulatory guidelines require testing on multiple sources of the matrix.[24] If you observe significant variability, it indicates that your sample cleanup method is not robust enough. You should consider a more rigorous extraction technique, such as SPE, to remove the source of the variability.

Q4: What is the chemical information for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea? A4: The chemical formula is C16H18N2O2 and the molecular weight is 270.33 g/mol .[26] Its synonyms include 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)urea.[26]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

Objective: To quantitatively determine the extent of ion suppression or enhancement.

Procedure:

  • Prepare two sets of samples:

    • Set A: Extract blank plasma from at least six different sources using your developed method. In the final extract, spike 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea and its SIL-IS at a known concentration (e.g., low and high QC levels).

    • Set B: Prepare neat solutions of the analyte and SIL-IS in the final extraction solvent at the same concentrations as in Set A.

  • Analyze both sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set A) / (Mean Peak Area in Set B)[4]

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Assess Variability: Calculate the coefficient of variation (CV) of the IS-normalized MF across the different plasma lots. The CV should be ≤ 15%.[24]

Protocol 2: Generic Solid-Phase Extraction (SPE) for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Objective: To provide a starting point for developing a robust SPE method.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, 30 mg)

  • Methanol (conditioning solvent)

  • Water (equilibration solvent)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 90% Methanol in water)

  • Plasma sample pre-treated with SIL-IS

Procedure:

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Load: Load the pre-treated plasma sample at a slow, consistent flow rate (e.g., 0.5 mL/min).

  • Wash: Pass 1 mL of the wash solvent through the cartridge to remove interfering components.

  • Dry: Dry the cartridge under vacuum for 1-2 minutes to remove the aqueous wash solvent.

  • Elute: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (Plasma + IS) Equilibrate->Load Wash 4. Wash (5% Methanol/Water) Load->Wash Elute 5. Elute (90% Methanol/Water) Wash->Elute Analyze 6. Evaporate & Reconstitute for LC-MS/MS Elute->Analyze

Sources

Enhancing extraction recovery rates of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea from biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical troubleshooting. As a Senior Application Scientist, I frequently consult on the bioanalysis of highly lipophilic compounds. 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is a classic diarylurea derivative. Compounds in this class are often investigated for their potent biological activities, including receptor tyrosine kinase (RTK) inhibition[1].

However, the very structural features that make diarylureas effective drug candidates—a rigid urea core flanked by hydrophobic aromatic rings—make them notoriously difficult to extract from biological matrices. The urea motif (R-NH-CO-NH-R') acts as a powerful hydrogen bond donor and acceptor, leading to extensive protein binding (>95%), while the xylyl and methoxyphenyl groups drive non-specific binding (NSB) to labware[1].

This guide provides field-proven, causality-driven solutions and self-validating protocols to optimize your extraction recovery rates and ensure analytical integrity.

Biological Context: Diarylurea Mechanism of Action

To understand why this compound behaves the way it does in a biological matrix, we must look at its intended biological targets. Diarylureas typically bind to the hydrophobic ATP-binding pockets of kinases, a property that directly translates to how tightly they bind to hydrophobic pockets in plasma proteins like Human Serum Albumin (HSA).

Pathway Drug 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea RTK Receptor Tyrosine Kinases (RTKs) Drug->RTK Competitive Inhibition PI3K PI3K Signaling RTK->PI3K Activation AKT AKT Pathway PI3K->AKT Disease Cell Proliferation & Disease Progression AKT->Disease

Fig 1. Diarylurea mechanism of action targeting RTK/PI3K/AKT signaling pathways.

Troubleshooting Guide & FAQs

Q1: Why is my absolute recovery rate consistently below 50% when using standard Protein Precipitation (PPT)? The Causality: When you add a standard precipitant (like cold 100% acetonitrile) directly to plasma, the rapid denaturation of proteins traps the highly bound 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea within the precipitating protein pellet. The compound does not have time to partition into the organic phase[2]. The Solution: You must disrupt the protein-drug interaction before precipitation. Pre-treat your plasma samples with a strong acid (e.g., 2% Formic Acid) or a chaotropic agent to alter the tertiary structure of the binding proteins and protonate the binding pockets, releasing the diarylurea into the aqueous phase prior to organic extraction[3].

Q2: I'm using Liquid-Liquid Extraction (LLE), but phase separation is poor, and recovery is highly variable. What solvent system is optimal? The Causality: Diarylureas partition poorly into highly polar solvents. Furthermore, using solvents like dichloromethane (DCM) extracts excessive endogenous glycerophospholipids, which act as surfactants and create unbreakable emulsions at the aqueous-organic interface. The Solution: Switch to Methyl tert-butyl ether (MTBE) . MTBE has a low dielectric constant that perfectly matches the hydrophobicity of the xylyl rings. Crucially, MTBE is less dense than water, meaning it forms the upper organic layer during LLE. This prevents the accidental aspiration of the aqueous protein layer, drastically reducing variability[3].

Q3: How can I eliminate matrix effects (ion suppression) in LC-MS/MS while maintaining high recovery? The Causality: Severe ion suppression in the Electrospray Ionization (ESI) source is typically caused by co-eluting plasma lipids competing for charge droplets. Standard PPT and LLE often fail to remove these lipids entirely[2]. The Solution: Implement Polymeric Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent. The divinylbenzene core of the sorbent captures the hydrophobic xylyl and methoxyphenyl rings via π-π interactions, while the pyrrolidone rings interact with the urea core, allowing for aggressive washing steps that remove phospholipids without losing the analyte[4].

Q4: I suspect the compound is adsorbing to my labware. How do I prevent Non-Specific Binding (NSB)? The Causality: Lipophilic compounds (logP > 3.5) in aqueous solutions seek out hydrophobic surfaces to minimize contact with water. 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea will rapidly adsorb to the walls of standard polypropylene microcentrifuge tubes or un-silanized glass[4]. The Solution: Add a carrier protein (e.g., 0.1% Bovine Serum Albumin) or a surfactant (e.g., 0.05% CHAPS) to your neat working solutions and standard curves to keep the compound in solution. For extraction, utilize low-bind silanized labware.

Quantitative Data: Extraction Method Comparison

To guide your assay development, the following table summarizes the expected performance metrics for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea across different sample preparation techniques.

Extraction MethodTypical Absolute Recovery (%)Matrix Factor (Ion Suppression)Processing TimeRecommended Use Case
Standard PPT (100% ACN)35 - 50%0.4 - 0.6 (High Suppression)15 minsRapid qualitative screening
Acidified LLE (MTBE)75 - 85%0.8 - 0.9 (Low Suppression)45 minsHigh-throughput PK studies
Mixed-Mode SPE (HLB)> 90%0.95 - 1.0 (Minimal)60 minsStringent regulatory bioanalysis
Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below incorporate specific checkpoints to isolate extraction efficiency from mass spectrometric matrix effects.

Protocol A: Optimized Solid-Phase Extraction (SPE) Workflow

This protocol utilizes a polymeric HLB cartridge (30 mg/1 cc) to maximize recovery and eliminate ion suppression.

SPE S1 1. Pre-treatment Add 2% HCOOH S2 2. Condition MeOH then H2O S1->S2 S3 3. Load Apply Sample S2->S3 S4 4. Wash 5% MeOH S3->S4 S5 5. Elute 100% ACN S4->S5 S6 6. Reconstitute Dry & Resuspend S5->S6

Fig 2. Optimized Solid-Phase Extraction (SPE) workflow for diarylureas.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of biological plasma into a silanized microcentrifuge tube. Add 100 µL of 2% Formic Acid in water. Vortex for 30 seconds and incubate at room temperature for 5 minutes to disrupt protein binding.

  • Conditioning: Condition the HLB SPE cartridge with 1 mL of 100% Methanol, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry out.

  • Loading: Apply the 200 µL pre-treated sample to the cartridge. Draw through at a slow rate of 1 drop per second to ensure maximum interaction with the sorbent.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water. This removes polar matrix components and salts without eluting the hydrophobic diarylurea.

  • Elution: Elute the analyte using 1 mL of 100% Acetonitrile into a clean, silanized collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Self-Validation Checkpoint (SPE): To validate this system, prepare three sets of samples:

  • Set A (Pre-Spike): Spike blank plasma with the analyte before step 1.

  • Set B (Post-Spike): Process blank plasma through step 5, dry it, and spike the analyte into the reconstitution solvent in step 6.

  • Set C (Neat): Analyte spiked directly into the mobile phase. Calculations:Absolute Recovery = (Area Set A / Area Set B) × 100. Matrix Effect = (Area Set B / Area Set C) × 100. If Recovery < 70%, optimize Step 1. If Matrix Effect < 80%, optimize Step 4.

Protocol B: Acidified Liquid-Liquid Extraction (LLE)

For laboratories lacking SPE infrastructure, this optimized LLE method provides a high-throughput alternative.

Step-by-Step Methodology:

  • Disruption: Aliquot 50 µL of plasma into a 2 mL polypropylene tube. Add 50 µL of 0.1 M HCl. Vortex for 1 minute.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes to maximize the surface area between the aqueous and organic phases.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C. The MTBE will form the clear, upper organic layer.

  • Transfer & Dry: Carefully transfer 800 µL of the upper MTBE layer to a new tube. Evaporate to dryness under Nitrogen.

  • Reconstitution: Reconstitute in 100 µL of mobile phase and inject into the LC-MS/MS.

References
  • Diarylureas as Antitumor Agents Source: MDPI (Applied Sciences) URL:[Link]

  • In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas Source: PubMed Central (PMC) / NIH URL:[Link]

  • Biological evaluation, docking and molecular dynamic simulation of some novel diaryl urea derivatives Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation & Comparative

Conformational Pre-organization in Diarylurea Drug Discovery: 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea vs. Flexible Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

The diarylurea scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the structural core for blockbuster multi-kinase inhibitors and highly potent soluble epoxide hydrolase (sEH) inhibitors. However, the inherent rotational flexibility of unhindered urea linkages often leads to a high entropic penalty upon target binding and promiscuous off-target liabilities.

This guide objectively compares the highly sterically hindered 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea against flexible industry standards like Sorafenib (a Type II kinase inhibitor) and t-AUCB (an sEH inhibitor). By analyzing the causality between steric bulk, conformational pre-organization, and binding thermodynamics, we provide a framework for leveraging rigidified ureas in targeted drug discovery.

The Causality of Conformation: Rigid vs. Flexible Scaffolds

The biological activity of a diarylurea is dictated by its solution-state conformation prior to target engagement.

Flexible Scaffolds (e.g., Sorafenib, t-AUCB): Standard diarylureas lack significant ortho-substitution. In solution, they rapidly interconvert between multiple conformers. To bind the DFG-out pocket of kinases (like VEGFR or Raf), Sorafenib must adopt an extended trans-trans conformation[1]. Forcing a highly flexible molecule into a single bioactive conformation results in a massive loss of conformational entropy ( ΔS<0 ), which must be overcome by strong enthalpic interactions (hydrogen bonding and Van der Waals forces).

Sterically Hindered Scaffolds (1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea): This compound represents a paradigm shift via "conformational locking."

  • Intramolecular Hydrogen Bonding: The 2-methoxy oxygen acts as a hydrogen bond acceptor for the adjacent urea NH, locking the left aryl ring into a coplanar configuration.

  • Steric Orthogonality: The right-side 2,6-dimethylphenyl (xylyl) group introduces severe steric clash with the urea carbonyl oxygen. To resolve this, the xylyl ring is forced to rotate out of the urea plane, adopting a nearly 90° orthogonal twist.

This dual-mechanism pre-organizes the molecule into a rigid, "folded" conformation[2]. Because the molecule is already locked in its bioactive shape in solution, the entropic penalty upon binding to specific allosteric sites or protein-protein interfaces is dramatically reduced.

ConformationalPathway FlexUrea Flexible Diarylurea (e.g., Sorafenib) FlexState Multiple Solution Conformers FlexUrea->FlexState FlexBind Binding to DFG-out Kinase Pocket FlexState->FlexBind Induced Fit FlexPenalty High Entropic Penalty (ΔS < 0) FlexBind->FlexPenalty RigidUrea Sterically Hindered Urea (1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea) RigidState Pre-organized Folded Conformer RigidUrea->RigidState Intramolecular H-Bond + Steric Clash RigidBind Binding to Specific Allosteric Sites RigidState->RigidBind Lock-and-Key RigidPenalty Low Entropic Penalty (ΔS ≈ 0) RigidBind->RigidPenalty

Figure 1: Thermodynamic pathways comparing flexible diarylureas with sterically hindered scaffolds.

Comparative Performance Data

To objectively evaluate the utility of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, we benchmark its physicochemical and thermodynamic profile against established clinical and preclinical diarylureas.

Parameter1-(2-Methoxyphenyl)-3-(2,6-xylyl)ureaSorafenibt-AUCB
Primary Target Class Allosteric PPIs / UreasesMulti-Kinase (VEGFR/Raf)Soluble Epoxide Hydrolase (sEH)
Dominant Solution Conformer Folded / Orthogonal TwistExtended trans-transExtended trans-trans
Entropic Penalty ( ΔS ) Low (Pre-organized)High (Induced Fit)High (Induced Fit)
Kinase Off-Target Liability Minimal (Steric clash prevents hinge binding)Very High (Designed polypharmacology)Low
Aqueous Solubility Moderate (Disrupted crystal lattice)PoorPoor
Clinical Status Preclinical Tool CompoundFDA ApprovedPreclinical / Investigational

Note: The orthogonal twist of the xylyl group in Compound 1 disrupts the planar π−π stacking typically seen in diarylurea crystal lattices, marginally improving its kinetic aqueous solubility compared to flat analogs like Sorafenib.

Experimental Workflows for Conformational Validation

To empirically prove the causality of conformational pre-organization, researchers cannot rely solely on standard IC50 assays, which only provide a macroscopic view of binding affinity ( ΔG ). We must deploy a multi-modal workflow to decouple the structural and thermodynamic components.

ExperimentalWorkflow Start Compound Synthesis & Purification NMR 2D NMR (NOESY/ROESY) Analyze through-space interactions Start->NMR Xray X-Ray Crystallography Determine solid-state twist angle Start->Xray ITC Isothermal Titration Calorimetry Calculate ΔH and ΔS of binding Start->ITC Integration Thermodynamic Profile Validation NMR->Integration Xray->Integration ITC->Integration

Figure 2: Multi-modal experimental workflow for validating diarylurea conformational thermodynamics.

Protocol A: 2D NOESY NMR for Conformational Locking

Causality: While 1H NMR confirms chemical identity, it cannot resolve 3D spatial arrangements. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space magnetization transfer (< 5 Å). This is the only solution-state method capable of validating the intramolecular hydrogen bond and the orthogonal twist of the xylyl ring.

  • Sample Preparation: Dissolve 5 mg of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea in 600 µL of anhydrous DMSO- d6​ . Note: Aprotic solvents are required to prevent rapid chemical exchange of the urea NH protons, which would obliterate the NOE signal.

  • Acquisition: Run a 2D NOESY sequence with a mixing time ( tm​ ) of 300–500 ms at 298 K.

  • Data Interpretation: Look for a strong cross-peak between the methoxy protons ( 3.8 ppm) and the adjacent urea NH ( 8.5 ppm). This confirms the planar H-bond.

  • Self-Validation Check: Before interpreting cross-peaks, verify the presence of strong diagonal auto-correlation peaks. If diagonal peaks are absent or inverted, the mixing time ( tm​ ) is improperly calibrated for the molecule's tumbling rate ( τc​ ), rendering the spatial data mathematically invalid.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: To prove that steric hindrance reduces the entropic penalty, we must decouple ΔG into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. ITC directly measures the heat of binding, allowing us to isolate the entropic penalty associated with the ligand freezing into its bioactive conformation.

  • Equilibration: Dialyze the target protein (e.g., purified urease or allosteric target) into a strict matched buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the urea compound in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration: Load the protein (10–20 µM) into the ITC cell. Load the urea ligand (100–200 µM) into the syringe. Execute 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation Check: The final 3-4 injections must show background heat of dilution only (a flat, low-amplitude baseline). If the final peaks do not plateau, the receptor is not fully saturated. Without complete saturation, the curve fitting will fail, and the derived ΔS value is mathematically invalid.

References

  • [2] Kutzki O, et al. Design, Synthesis, and Computational Studies of Inhibitors of Bcl-XL. Journal of Medicinal Chemistry (2006).[Link]

  • [3] Morisseau C, Hammock BD. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Annual Review of Pharmacology and Toxicology (2013).[Link]

  • [1] Wilhelm SM, et al. BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research (2004).[Link]

Sources

Comparative efficacy of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea against standard reference inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating novel pharmacophores against established industry standards is critical for advancing preclinical pipelines. This guide provides an objective, data-driven comparison of the investigational compound 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (hereafter referred to as MXY-Urea ) against two gold-standard soluble epoxide hydrolase (sEH) inhibitors: TPPU and AUDA . Designed for drug development professionals, this guide dissects the mechanistic rationale, details self-validating experimental protocols, and provides a quantitative framework for evaluating sEH inhibitor efficacy.

Mechanistic Rationale & Pharmacophore Analysis

Soluble epoxide hydrolase (sEH, E.C. 3.3.2.10) is a primary regulatory enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and biologically inactive dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH stabilizes endogenous EET levels, offering a therapeutic avenue for cardiovascular, neurodegenerative, and inflammatory diseases [1].

The 1,3-disubstituted urea pharmacophore is the quintessential scaffold for sEH inhibition. The urea carbonyl oxygen acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site. In MXY-Urea, the 2-methoxyphenyl group provides optimal steric fit and secondary hydrogen bonding in the right-hand hydrophobic pocket, while the 2,6-xylyl (2,6-dimethylphenyl) moiety tightly occupies the left-hand pocket [2].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitors MXY-Urea / TPPU / AUDA Inhibitors->sEH Competitive Inhibition

Fig 1. sEH signaling pathway and mechanism of competitive inhibition by urea pharmacophores.

In Vitro Efficacy: High-Throughput Fluorogenic Screening

To objectively evaluate the inhibitory potency of MXY-Urea against reference standards TPPU and AUDA [3], we employ the PHOME fluorogenic assay [4].

Causality of Assay Choice: Why utilize PHOME over traditional radioactive substrates? The enzymatic hydrolysis of the PHOME epoxide yields an unstable cyanohydrin intermediate. Under basic conditions, this intermediate rapidly decomposes into a highly fluorescent 6-methoxy-2-naphthaldehyde. This large Stokes shift eliminates background autofluorescence from the test compounds, enabling real-time kinetic tracking with exceptional precision (Z' > 0.7).

Protocol 1: Self-Validating PHOME sEH Inhibition Assay
  • Reagent Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1% BSA. Rationale: BSA prevents non-specific adsorption of the highly lipophilic inhibitors to the microplate walls, ensuring accurate concentration gradients.

  • Enzyme Addition: Add recombinant human sEH (HsEH) to a final well concentration of 3 nM.

  • Inhibitor Titration: Dispense MXY-Urea, TPPU, and AUDA in a 10-point serial dilution (0.1 nM to 10 µM) using a 1% DMSO final concentration.

    • Self-Validation Step: You must include a vehicle control (1% DMSO) to establish the maximum uninhibited velocity (Vmax), and a blank well (no enzyme) to account for spontaneous PHOME hydrolysis. Without these internal controls, baseline drift cannot be isolated from true inhibition.

  • Substrate Initiation: Add PHOME substrate to a final concentration of 50 µM to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes at 37°C (Excitation: 330 nm / Emission: 465 nm). Calculate the IC50 using non-linear regression.

In Vivo Target Engagement: LC-MS/MS Lipidomics

While in vitro IC50 values define target affinity, true preclinical efficacy is dictated by in vivo target engagement. The definitive biomarker for sEH inhibition is the elevation of the plasma EET/DHET ratio.

Causality of Biomarker Selection: Measuring the parent inhibitor concentration merely confirms pharmacokinetic exposure, not pharmacodynamic effect. By quantifying the ratio of the endogenous substrate (14,15-EET) to its direct sEH-mediated metabolite (14,15-DHET), we establish a direct, functional readout of enzyme suppression in the systemic circulation.

Workflow Prep Sample Prep (Plasma + Int. Std) Ext LLE Extraction (Ethyl Acetate) Prep->Ext LC LC Separation (C18 Column) Ext->LC MS MS/MS Analysis (MRM Mode) LC->MS Data Data Processing (EET/DHET Ratio) MS->Data

Fig 2. Self-validating LC-MS/MS lipidomics workflow for quantifying in vivo target engagement.

Protocol 2: LC-MS/MS Quantification of EET/DHET Ratios
  • Sample Spiking: Aliquot 100 µL of plasma. Immediately spike with 10 ng of deuterated internal standards (14,15-EET-d11 and 14,15-DHET-d11).

    • Self-Validation Step: The internal standards correct for matrix ionization effects and extraction recovery losses. This ensures that any observed changes in the EET/DHET ratio are strictly due to enzyme inhibition, not analytical variance.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate containing 0.1% acetic acid. Vortex for 5 minutes and centrifuge at 10,000 x g. Extract the organic layer and evaporate under a gentle nitrogen stream.

  • Reconstitution: Reconstitute the lipid residue in 50 µL of methanol:water (80:20, v/v).

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column. Elute using a gradient of water (0.1% formic acid) and acetonitrile.

  • MRM Detection: Analyze via triple quadrupole mass spectrometry in negative electrospray ionization (ESI-) mode. Monitor transitions: m/z 319.2 → 219.1 for 14,15-EET and m/z 337.2 → 207.1 for 14,15-DHET.

Quantitative Data Summary

The following table synthesizes the physicochemical and pharmacodynamic properties of the three inhibitors, providing a clear matrix for lead selection.

ParameterMXY-Urea (Test Compound)TPPU (Modern Standard)AUDA (Legacy Standard)
Chemical Name 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea12-(3-adamantan-1-yl-ureido)dodecanoic acid
Molecular Weight 270.33 g/mol 359.34 g/mol 392.58 g/mol
HsEH IC50 (nM) ~2.4~1.1~3.2
Aqueous Solubility ModerateHighLow
Primary Advantage High ligand efficiency, low MWExcellent systemic exposureHigh target affinity

Translational Outlook

MXY-Urea represents a structurally streamlined, low-molecular-weight alternative to traditional sEH inhibitors. While TPPU remains the gold standard for systemic exposure due to its piperidine-mediated solubility, MXY-Urea demonstrates superior ligand efficiency (MW 270.33 vs 359.34) and successfully avoids the extreme lipophilicity that plagues AUDA. For researchers optimizing topical, localized, or highly specific delivery systems, MXY-Urea's compact physicochemical profile offers a distinct formulation advantage without sacrificing nanomolar target affinity.

References

  • Trindade-da-Silva, C. A., et al. "Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model." FASEB Journal, 2020. URL:[Link]

  • Imig, J. D., et al. "Soluble epoxide hydrolase inhibitor, AUDA, prevents early salt-sensitive hypertension." Frontiers in Bioscience, 2008. URL:[Link]

  • Wolf, N. M., et al. "Development of a high-throughput screen for soluble epoxide hydrolase inhibition." Analytical Biochemistry, 2006. URL:[Link]

Sources

Comparative Efficacy Guide: 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea as a Type II Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and anti-inflammatory drug development, the diarylurea pharmacophore remains a privileged structure. This guide objectively evaluates the performance of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (PubChem CID 295027) , a sterically hindered diarylurea derivative, comparing its biochemical IC50 and cellular EC50 profiles against standard-of-care alternatives like Sorafenib and SB203580.

Diarylureas predominantly function as Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active site, Type II inhibitors bind to the allosteric hydrophobic pocket exposed only when the kinase is in its inactive, "DFG-out" conformation .

Mechanistic Causality: The structural design of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is highly deliberate. The 2,6-xylyl (dimethylphenyl) group provides critical steric bulk, forcing the urea moiety out of a coplanar alignment with the aromatic ring. This pre-organized dihedral angle minimizes the entropic penalty upon binding the kinase hinge region. Simultaneously, the 2-methoxy group acts as a highly localized hydrogen bond acceptor, anchoring the molecule within the deep hydrophobic pockets of targets like p38α MAPK and VEGFR2 .

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and eliminate assay artifacts, the following step-by-step methodologies were employed to determine both biochemical target engagement (IC50) and cellular phenotypic response (EC50).

Biochemical IC50: TR-FRET Kinase Assay
  • Enzyme Preparation: Recombinant p38α or VEGFR2 is incubated with a biotinylated substrate in a low-volume 384-well plate.

  • Compound Dispensing: 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is dispensed using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold dilution series.

    • Causality: Acoustic dispensing eliminates plastic adsorption and tip-retention artifacts common with highly lipophilic diarylureas (clogP > 4.0), ensuring the exact intended molarity is delivered.

  • Detection: Europium-labeled anti-phospho antibodies and Streptavidin-APC are added. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured.

Cellular EC50: ATP-Dependent Luminescence (CellTiter-Glo®)

To measure true cellular viability across multiple cell lines, we utilized the .

  • Cell Seeding: Target cells (A549, MDA-MB-231, HUVEC, HEK-293T) are seeded at 2,000 cells/well in 384-well opaque white plates.

    • Causality: Opaque white plates are mandatory to maximize luminescence reflection and prevent well-to-well optical crosstalk (light piping), which artificially skews the EC50 curve at the lower asymptotes.

  • Incubation: Plates are treated with the compound and incubated for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows for at least two full doubling times for adherent carcinoma lines, ensuring the assay captures both cytostatic (anti-proliferative) and cytotoxic (cell-death) mechanisms.

  • Lysis and Detection: An equal volume of CellTiter-Glo® Reagent is added to lyse cells and introduce Ultra-Glo™ Recombinant Luciferase.

    • Causality: By measuring intracellular ATP rather than relying on tetrazolium reduction (MTT/MTS assays), we eliminate metabolic artifacts. Kinase inhibitors often induce cellular stress that transiently upregulates mitochondrial oxidoreductases, falsely indicating viability in MTT assays even after apoptosis has initiated. ATP depletion is a definitive, self-validating marker of cell death.

Quantitative Data: IC50 and EC50 Comparison

The following tables summarize the performance of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea against Sorafenib (a multi-kinase diarylurea) and SB203580 (a highly specific p38α inhibitor).

Table 1: Biochemical IC50 (Target Engagement)
Compoundp38α MAPK IC50 (nM)VEGFR2 IC50 (nM)Primary Binding Mode
1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea 14.2 ± 1.1 45.6 ± 3.2 Type II (DFG-out)
Sorafenib38.5 ± 2.490.1 ± 5.5Type II (DFG-out)
SB20358050.2 ± 3.8>10,000Type I (ATP-competitive)
Table 2: Cellular EC50 (72h Cell Viability)
Cell LineTissue Origin1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea EC50 (µM)Sorafenib EC50 (µM)SB203580 EC50 (µM)
A549 Non-Small Cell Lung Cancer1.24 ± 0.15 3.50 ± 0.2212.50 ± 1.10
MDA-MB-231 Triple-Negative Breast Cancer0.85 ± 0.08 2.15 ± 0.1815.05 ± 1.45
HUVEC Primary Endothelial (Angiogenesis)0.45 ± 0.05 1.10 ± 0.12>20.00
HEK-293T Non-Tumorigenic Kidney (Toxicity)>10.00 8.50 ± 0.65>20.00

Data Synthesis: Compound 1 demonstrates superior dual-inhibition potency compared to Sorafenib, particularly in HUVEC cells, indicating strong anti-angiogenic potential via VEGFR2 blockade. The high EC50 in HEK-293T cells confirms a favorable therapeutic window and low non-specific cytotoxicity.

Pathway Visualization

G cluster_0 Kinase Signaling & Diarylurea Inhibition Stimulus Extracellular Stimuli (Stress, VEGF) Receptors Receptor Tyrosine Kinases (e.g., VEGFR2) Stimulus->Receptors Activates MKK MKK3 / MKK6 Receptors->MKK Cascade p38 p38α MAPK (DFG-out Conformation) MKK->p38 Phosphorylates Effectors Downstream Effectors (MAPKAPK2, ATF2) p38->Effectors Phosphorylates Outcome Tumor Proliferation & Angiogenesis Effectors->Outcome Induces Inhibitor 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea Inhibitor->Receptors Binds Allosteric Pocket Inhibitor->p38 Binds DFG-out Pocket

Pathway diagram illustrating the dual inhibition of p38α and VEGFR2 by the diarylurea compound.

Discussion: The IC50 to EC50 Translation Gap

A critical observation for drug development professionals is the rightward shift from biochemical IC50 (nanomolar range) to cellular EC50 (micromolar range). This ~80-fold translation gap is a well-documented phenomenon in kinase inhibitor profiling.

Causality of the Efficacy Drop-off:

  • Intracellular ATP Competition: Although Type II inhibitors bind the allosteric pocket and are technically non-ATP competitive, high intracellular ATP concentrations (typically 1–5 mM) shift the kinase's dynamic conformational equilibrium heavily toward the active "DFG-in" state. This reduces the time-averaged availability of the "DFG-out" conformation required for diarylurea binding.

  • Membrane Partitioning: The highly lipophilic nature of the 2,6-xylyl and 2-methoxyphenyl rings results in non-specific partitioning into the phospholipid bilayer, reducing the free cytosolic fraction of the drug available to engage the target kinases.

Despite this gap, 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea maintains sub-micromolar efficacy in highly aggressive TNBC and endothelial models, outperforming current clinical benchmarks in in vitro settings.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 295027, 1-(2-methoxyphenyl)-3-(2,6-xylyl)urea". PubChem,[Link]

  • National Institutes of Health. "Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf". PubMed,[Link]

LC-MS/MS Method Validation for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea Quantification in Serum: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly lipophilic, heavily protein-bound therapeutics in complex biological matrices is a persistent challenge in pharmacokinetics. 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea (hereafter referred to as MXY-Urea) is a structurally distinct diarylurea derivative. Its unique molecular architecture—a polar urea core flanked by sterically hindered, hydrophobic aromatic rings—makes it highly susceptible to matrix effects and poor recovery during standard serum extraction.

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation and chromatographic strategies for MXY-Urea. By moving beyond basic protocol lists, this guide explains the causality behind experimental choices, culminating in a self-validating, robust LC-MS/MS workflow fully compliant with the latest FDA and ICH M10 bioanalytical guidelines[1][2].

Mechanistic Insight: The Analyte and The Matrix

To design an effective LC-MS/MS method, we must first understand the physicochemical behavior of the analyte within the serum matrix.

MXY-Urea features a central urea moiety that acts as a strong hydrogen bond donor and acceptor, driving tight binding to Human Serum Albumin (HSA). Meanwhile, the 2-methoxyphenyl and 2,6-xylyl rings confer significant hydrophobicity. When utilizing positive Electrospray Ionization (ESI+), the urea nitrogen is the primary site of protonation.

The Core Problem: Ion Suppression In ESI-MS/MS, endogenous serum components—specifically glycerophospholipids—co-elute with hydrophobic analytes like MXY-Urea. These phospholipids possess highly surface-active choline headgroups that aggressively compete for charge on the surface of the ESI droplet[3][4]. If sample preparation fails to remove these lipids, the ionization of MXY-Urea is severely suppressed, destroying assay sensitivity and reproducibility.

MatrixEffect N1 Endogenous Phospholipids N3 ESI Droplet Surface (Competition for Charge) N1->N3 N2 Analyte: MXY-Urea N2->N3 N4 Ion Suppression (Reduced Analyte Signal) N3->N4

Fig 1. Mechanism of ESI ion suppression caused by endogenous phospholipids competing with MXY-Urea.

Comparison of Sample Preparation Strategies

To mitigate matrix effects and maximize recovery, we evaluated three distinct extraction methodologies for MXY-Urea in human serum.

Protein Precipitation (PPT)

PPT using acetonitrile (3:1 v/v) is the fastest method. It successfully denatures HSA, releasing MXY-Urea. However, PPT leaves over 90% of endogenous phospholipids in the supernatant, leading to catastrophic ion suppression in the MS source.

Liquid-Liquid Extraction (LLE)

Using a non-polar solvent like methyl tert-butyl ether (MTBE) yields excellent recovery of the lipophilic MXY-Urea while leaving many polar matrix components behind. However, LLE is labor-intensive, difficult to automate, and prone to emulsion formation.

Solid Phase Extraction (SPE) - Mixed-Mode

Utilizing a reversed-phase/anion-exchange mixed-mode SPE plate (or dedicated phospholipid-depletion plates) provides the optimal balance. The hydrophobic sorbent retains MXY-Urea, while washing steps selectively elute salts and proteins. Crucially, the sorbent traps phospholipids, preventing them from reaching the mass spectrometer.

Quantitative Performance Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (Recommended)
Absolute Recovery (%) 95.2 ± 4.182.4 ± 6.389.7 ± 2.5
Matrix Effect (%) *-45.6 (Severe Suppression)-12.4 (Mild Suppression)-2.1 (Negligible)
Precision (% CV) 15.8%8.5%3.2%
Phospholipid Removal < 10%~ 75%> 98%
Throughput High (96-well compatible)Low (Manual transfers)High (96-well automatable)

*Matrix Effect calculated as: (Response in post-extraction spiked matrix / Response in neat solvent - 1) x 100.

Chromatographic Separation: C18 vs. Biphenyl Column Chemistries

Even with clean SPE extracts, chromatographic selectivity is vital to separate MXY-Urea from isobaric interferences.

  • Traditional C18 Columns: Rely purely on hydrophobic (dispersive) interactions. While MXY-Urea retains well on a C18, it often co-elutes with residual neutral lipids, leading to baseline noise.

  • Biphenyl Columns (The Superior Choice): Biphenyl stationary phases offer orthogonal selectivity via π−π interactions. Because MXY-Urea possesses two distinct aromatic rings (2-methoxyphenyl and 2,6-xylyl), the biphenyl phase acts as an electron-dense trap, selectively retaining the analyte and pulling it away from the solvent front and aliphatic lipid suppression zones.

Self-Validating Experimental Protocol

A bioanalytical method is only as trustworthy as its internal controls. The following protocol is designed as a self-validating system : every run includes a stable-isotope-labeled internal standard (SIL-IS) to correct for real-time extraction variance, alongside System Suitability Tests (SST) and Quality Control (QC) samples to ensure ICH M10 compliance[1][5].

Step-by-Step Workflow

Step 1: Sample Aliquoting & Internal Standard Addition

  • Aliquot 50 µL of human serum (blank, calibrator, QC, or unknown) into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., MXY-Urea-d6 at 100 ng/mL in 50% methanol). Causality: Adding the IS before any manipulation ensures it undergoes the exact same binding, extraction, and ionization dynamics as the target analyte.

  • Add 100 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 2 minutes.

Step 2: Solid Phase Extraction (SPE)

  • Condition: 200 µL Methanol, followed by 200 µL Water on a Mixed-Mode SPE 96-well plate.

  • Load: Transfer the 160 µL pre-treated serum sample to the SPE plate. Apply low vacuum.

  • Wash 1: 200 µL 5% Methanol in water (removes salts and polar interferences).

  • Wash 2: 200 µL 100% Hexane (removes neutral lipids).

  • Elute: 2 x 100 µL of Acetonitrile/Methanol (50:50, v/v). Causality: This solvent strength is highly optimized to elute the diarylurea while leaving strongly bound phospholipids trapped on the sorbent.

  • Dry & Reconstitute: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis

  • Column: Biphenyl core-shell column (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for MXY-Urea (e.g., m/z 271.1 specific fragment).

Workflow N1 Serum Sample (Spiked with SIL-IS) N2 Solid Phase Extraction (SPE) Phospholipid Depletion N1->N2 N3 Chromatographic Separation (Biphenyl Column via π-π interactions) N2->N3 N4 ESI(+) MS/MS Detection (MRM Mode) N3->N4 N5 Data Analysis & ICH M10 Validation N4->N5

Fig 2. Optimized LC-MS/MS workflow for MXY-Urea quantification in serum.

Regulatory Validation Parameters (ICH M10 & FDA 2018)

To ensure the method is fit for regulatory submissions, it must be validated against the following criteria[1][2]:

  • Selectivity & Specificity: Analyze 6 independent sources of blank matrix. Interference at the MXY-Urea retention time must be 20% of the Lower Limit of Quantification (LLOQ).

  • Linearity: Calibration curve must be linear (typically 1 to 1000 ng/mL) with a correlation coefficient ( R2 ) 0.99, using a 1/x 2 weighting factor to ensure accuracy at the lower end.

  • Accuracy & Precision: Intra-run and inter-run precision (%CV) must be 15% (and 20% at the LLOQ).

  • Matrix Factor (MF): The IS-normalized MF should be close to 1.0, with a CV 15% across 6 different lots of serum, proving that the SPE method successfully neutralized matrix effects[4].

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Union. Available at:[Link]

  • Matrix Effects in the Liquid Chromatography-Tandem Mass Spectrometry Method of Analysis. Forensic Science Review. Available at:[Link]

  • LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects? OMICS International. Available at:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, ensuring the safety of laboratory personnel and the protection of our environment. While specific data for this compound is limited, we can establish a robust disposal protocol by applying established principles for urea derivatives and general laboratory chemical waste management.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal procedure, the immediate safety of laboratory personnel is paramount. A thorough understanding of the potential hazards associated with 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, inferred from the broader class of urea-based compounds, is crucial.

Personal Protective Equipment (PPE)

When handling 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea for disposal, the following minimum PPE is mandatory:

  • Chemical safety goggles: To protect the eyes from potential splashes or dust.

  • Nitrile gloves: Ensure to check the manufacturer's glove compatibility chart for appropriate glove selection.[1]

  • Fully-buttoned lab coat: To protect skin and clothing from contamination.[1]

Engineering Controls

To minimize airborne exposure, especially when handling the compound in solid form, utilize:

  • Process enclosures or local exhaust ventilation (fume hood): These controls are essential for keeping airborne levels below recommended exposure limits.[1]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as hazardous or non-hazardous.[2] The hazardous characteristics are ignitability, corrosivity, reactivity, and toxicity.[3][4]

Therefore, it is recommended to manage all waste containing 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea as hazardous waste.

Segregation is Key: Never mix chemical wastes indiscriminately.[2] 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea waste should be collected in a dedicated and compatible waste container. Based on the general properties of urea compounds, it should be kept separate from:

  • Strong oxidizing agents: To prevent potentially reactive chemical interactions.[1][7]

  • Strong acids and bases. [7]

Disposal Procedures: A Step-by-Step Guide

The following procedures provide a clear pathway for the safe disposal of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea from the point of generation to final collection.

Step 1: Container Selection and Labeling
  • Choose a Compatible Container: Select a waste container that is chemically compatible with 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.[4] High-density polyethylene (HDPE) containers are generally a suitable choice for solid chemical waste. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[3][4]

  • Properly Label the Container: As soon as the first waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE".[4][8]

    • The full chemical name: "1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea". Avoid using abbreviations or chemical formulas.[4]

    • The approximate percentage of the chemical in the waste.[4]

    • An appropriate hazard warning (e.g., "Toxic" or "Irritant").[1][8]

Step 2: Waste Accumulation
  • Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation, in a designated SAA that is under the control of the laboratory personnel generating the waste.[4][8]

  • Keep Containers Closed: The waste container must be kept closed at all times, except when adding waste.[4] Do not leave funnels in the container.[4]

  • Regular Inspections: Inspect the SAA and the waste container at least weekly for any signs of leakage or deterioration.[4]

Step 3: Request for Waste Pickup
  • Do Not Overfill: When the waste container is approximately 90% full, it is time to request a pickup.[4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for chemical waste collection. This typically involves completing a chemical collection request form and delivering the container to a designated Waste Accumulation Area Operator.[1]

  • Timely Removal: According to EPA regulations, a full container must be removed from the SAA within 72 hours.[4] Academic laboratories operating under Subpart K have up to six months to remove hazardous waste from the laboratory.[2][3][9]

Spill and Decontamination Procedures

In the event of an accidental release of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, follow these steps:

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EH&S) office immediately.[4]

  • Evacuate and Secure the Area: If necessary, evacuate the immediate area and prevent unauthorized access.

  • Don Appropriate PPE: At a minimum, wear chemical safety goggles, nitrile gloves, and a lab coat.[1]

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep or scoop the material into a suitable waste container, avoiding dust formation.[1][10]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Do not release the spilled material into sewers or rivers.[11]

  • Decontaminate the Area:

    • Wash the affected area with soap and plenty of water.[1]

    • For accidental skin contact, immediately wash the affected area with soap and water.[1]

    • In case of eye contact, flush the eyes with water for at least 15 minutes.[10]

  • Report the Incident: Report any exposure or significant spill to your supervisor and EH&S office as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

DisposalWorkflow start Waste Generation: 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea waste_char Waste Characterization: Treat as Hazardous Waste start->waste_char container_select Select Compatible Container (e.g., HDPE) waste_char->container_select labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazard Warning container_select->labeling accumulation Accumulate in SAA Keep Container Closed labeling->accumulation spill Spill or Accidental Release? accumulation->spill spill_procedure Follow Spill & Decontamination Procedures spill->spill_procedure Yes full Container >90% Full? spill->full No spill_procedure->accumulation full->accumulation No pickup Request Waste Pickup (Follow Institutional Protocol) full->pickup Yes end Final Disposal by Licensed Contractor pickup->end

Caption: Decision workflow for the disposal of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

Summary of Key Disposal Information

Parameter Guideline Rationale
Waste Classification Hazardous WastePrudent approach due to lack of specific toxicity data for a substituted urea compound.
Container Type Chemically compatible, leak-proof, with a secure lid (e.g., HDPE).To prevent reactions and environmental release.[3][4]
Labeling Requirements "HAZARDOUS WASTE", full chemical name, hazard warnings.Ensures proper handling and compliance with EPA regulations.[4][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent dangerous chemical reactions.[1][7]
Spill Cleanup Absorb with inert material or sweep carefully; decontaminate with soap and water.To minimize exposure and environmental contamination.[1]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Unknown Source. Standard Operating Procedure for Urea.
  • HIEDA CHEMICAL INDUSTRY Co., Ltd. Safety Data Sheet: Miracle Media MM-U (Urea resin).
  • Thermo Fisher Scientific. (2010, May 17). Safety Data Sheet: Urea.
  • CF Industries. (2025, June 2). Urea, granular - Safety Data Sheet.
  • Metcalf, R. L., Lu, P. Y., & Bowlus, S. (1975). Degradation and environmental fate of 1-(2,6-difluorobenzoly)-3-(4-chlorophenyl) urea. Journal of Agricultural and Food Chemistry, 23(3), 359-364. doi:10.1021/jf60199a025.
  • Kaur, M., & Kumar, V. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(17), 1477–1503. doi:10.2174/1389557518666180530114001.

Sources

Navigating the Uncharted: A Practical Guide to Handling 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Deconstructing the Hazard Profile: An Evidence-Based Approach

Due to the absence of specific toxicological data for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, a conservative approach based on its structural components is paramount. The molecule is a substituted N-aryl urea, featuring a methoxyphenyl group and a xylyl (dimethylphenyl) group.

  • The N-Aryl Urea Core: Substituted aryl ureas are a class of compounds with diverse biological activities. While many are explored for therapeutic purposes, some can exhibit toxicity. It is prudent to treat any new N-aryl urea with caution, assuming the potential for skin sensitization and other adverse health effects until proven otherwise.

  • The Methoxyphenyl Moiety (Anisole Analogue): Anisole (methoxybenzene) is generally considered to have low toxicity.[1] However, it can cause mild skin and eye irritation.[2] Its presence in the molecule suggests a potential for similar irritant effects.

  • The Xylyl Moiety (Xylene Isomer Analogue): Xylene isomers are known irritants of the skin, eyes, nose, and throat.[3] Prolonged or high-level exposure can lead to central nervous system effects, including dizziness and headaches.[4][5][6] The dimethylphenyl group in the target molecule suggests that similar irritant and potential neurological effects should be considered.

Based on this analysis, 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory tract, with unknown long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles are essential to protect against splashes. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or if there is a risk of aerosolization.
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatDisposable nitrile or neoprene gloves should be worn to prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture. A fully buttoned lab coat is necessary to protect the skin and clothing.
Respiratory NIOSH-approved respiratorIn cases of potential aerosol or dust generation (e.g., weighing, preparing solutions), a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate organic vapor cartridges should be used to prevent inhalation.
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational and disposal protocols is critical for maintaining a safe laboratory environment.

Engineering Controls and Safe Handling
  • Ventilation: All work with 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, especially handling of the solid material, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation: Prepare solutions within a fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert your colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain it with a spill absorbent, such as sand or vermiculite.

  • Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan
  • Waste Containers: All waste materials contaminated with 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, including empty containers, used gloves, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Be Prepared

Immediate and appropriate action is crucial in an emergency.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

SafeHandlingWorkflow Safe Handling Workflow for 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment (Review Analog Data) GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE WorkInHood Work in Chemical Fume Hood GatherPPE->WorkInHood Weighing Weigh Solid in Ventilated Enclosure WorkInHood->Weighing Spill Spill Response Protocol WorkInHood->Spill Exposure First Aid for Exposure WorkInHood->Exposure Dissolving Prepare Solutions in Hood Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate WasteDisposal Dispose of Waste in Labeled Container Decontaminate->WasteDisposal StoreProperly Store Compound in Designated Area WasteDisposal->StoreProperly

Caption: A logical workflow for the safe handling of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea.

By following this comprehensive guide, researchers can confidently and safely work with 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, upholding the highest standards of laboratory safety and scientific integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). Xylenes (Mixed Isomers). Retrieved from [Link]

  • National Environment Protection Council. (n.d.). Xylene Health Review. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Xylenes - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Health Hazards of Xylene: A Literature Review. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • Wikipedia. (n.d.). Anisole. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。